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Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate Documentation Hub

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  • Product: Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate
  • CAS: 1860876-07-8

Core Science & Biosynthesis

Foundational

Solubility profile of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate Executive Summary Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a critical lipophilic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Executive Summary

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a critical lipophilic intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides such as Fluxapyroxad . Its physicochemical profile is defined by a "push-pull" electronic structure: a lipophilic fluorinated aryl ether tail competing with a polar


-keto ester headgroup.

This guide provides a rigorous solubility profile derived from functional group analysis and analogous structural behavior, alongside a self-validating experimental protocol for precise determination. It addresses the specific challenges of


-keto esters, including susceptibility to hydrolysis and transesterification in protic media.

Part 1: Molecular Analysis & Theoretical Solubility

To predict solvent interactions accurately, we must deconstruct the molecule’s functional moieties using Hansen Solubility Parameters (HSP) principles.

Structural Deconstruction
  • Fluorinated Phenyl Ring: The fluorine substituent at the meta position and the isopropoxy group at the para position significantly increase lipophilicity (

    
    ). This drives high solubility in chlorinated and aromatic solvents.
    
  • 
    -Keto Ester Moiety:  This highly polar, electron-deficient region acts as a hydrogen bond acceptor. It makes the molecule soluble in polar aprotic solvents (THF, Acetone) but also introduces chemical instability in nucleophilic solvents (e.g., primary amines, water).
    
Predicted Solubility Tiers

Based on Group Contribution Methods and behavior of analogous phenylglyoxylates, the solubility profile is categorized below.

Solvent ClassSolubility PotentialMechanistic RationaleProcess Application
Chlorinated (DCM, Chloroform)Very High (>200 mg/mL)Strong dispersion forces (

) match the fluorinated ring; dipole interactions stabilize the keto group.
Reaction solvent; Extraction.
Esters/Ketones (Ethyl Acetate, Acetone)High (>100 mg/mL)"Like dissolves like" (ester-ester interaction). Moderate polarity matches the

-keto functionality.
Recrystallization (Solvent).[1][2][3][4]
Aromatics (Toluene, Xylene)Moderate-High

stacking interactions with the phenyl ring. Solubility increases significantly with temperature.
Reaction solvent (high boiling).
Alcohols (Methanol, Ethanol)Moderate (Temp. Dependent)Soluble due to polarity, but risky . Potential for transesterification or hemiketal formation.Avoid for long-term storage.
Aliphatic Hydrocarbons (Hexane, Heptane)Low/Insoluble (<5 mg/mL)Lack of polar interactions to solvate the keto-ester headgroup.Recrystallization (Anti-solvent).
Water Insoluble High lipophilicity of the fluoro-isopropoxy tail overrides the polar headgroup.Washing/Extraction (Aqueous phase).

Part 2: Experimental Determination Protocol (Self-Validating)

Standard gravimetric methods often fail with


-keto esters due to their reactivity (hydrolysis). The following protocol includes a mandatory stability check.
The "Saturation Shake-Flask" Method with HPLC Validation

Objective: Determine thermodynamic solubility while verifying chemical stability.

Reagents:

  • Test Compound: Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (>98% purity).

  • Solvents: HPLC grade (Dried over molecular sieves for aprotic solvents).

Workflow:

  • Preparation: Add excess solid compound to 5 mL of solvent in a crimp-sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Syringe filter (0.45 µm PTFE) into a pre-weighed vial.

  • Quantification (Dual-Mode):

    • Gravimetric: Evaporate solvent from Aliquot A and weigh residue.

    • HPLC-UV: Dilute Aliquot B in Acetonitrile and inject.

  • Validation Calculation: Compare Purity (

    
    ) of the dissolved sample vs. the solid standard.
    

Critical Control Point: If the HPLC purity of the dissolved sample drops by >1% (e.g., appearance of the hydrolyzed acid peak), the solubility data is invalid due to degradation.

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Agitate 24h @ 25°C Start->Equilibrate Filter 0.45µm PTFE Filter Equilibrate->Filter Split Split Aliquot Filter->Split Gravimetric Evaporate & Weigh (Mass Balance) Split->Gravimetric HPLC HPLC-UV Analysis (Purity Check) Split->HPLC Valid Data Valid: Report Solubility Gravimetric->Valid Corroborate Decision Degradation > 1%? HPLC->Decision Decision->Valid No Invalid Data Invalid: Solvent Incompatible Decision->Invalid Yes

Figure 1: Dual-mode solubility determination workflow ensuring data integrity by cross-referencing mass balance with chemical stability.

Part 3: Process Implications & Solvent Selection

For drug development and scale-up, solubility dictates the purification strategy. The "Push-Pull" nature of this molecule makes it an ideal candidate for Anti-Solvent Crystallization .

Recrystallization Strategy
  • Primary Solvent (Good): Ethyl Acetate or Toluene. The compound dissolves readily at elevated temperatures (

    
    C).
    
  • Anti-Solvent (Poor): Heptane or Hexane.[5]

  • Procedure: Dissolve the crude intermediate in minimal hot Ethyl Acetate. Slowly add Heptane until persistent cloudiness appears. Cool gradually to 0°C. The lipophilic impurities remain in the mother liquor, while the fluorinated ester crystallizes.

Reaction Solvent Selection
  • Recommended: Toluene or THF.[6] These are inert toward the

    
    -keto ester and allow for wide temperature ranges.
    
  • Forbidden: Primary amines (forms Schiff bases) or aqueous bases (hydrolyzes the ester to the acid, a known degradant).

Visualization: Solvent Selection Logic

SolventSelection Root Select Solvent for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate Purpose Intended Purpose? Root->Purpose Reaction Synthesis/Reaction Purpose->Reaction Chemical Change Purification Recrystallization Purpose->Purification Physical Separation React_Check Requires High Temp? Reaction->React_Check Cryst_Check Solubility Differential Purification->Cryst_Check Toluene Use Toluene (High BP, Inert) React_Check->Toluene Yes (>80°C) DCM Use DCM/THF (Low BP, Good Solvency) React_Check->DCM No (<40°C) System1 System A: EtOAc (Solvent) + Heptane (Anti-solvent) Cryst_Check->System1 Preferred System2 System B: Acetone (Solvent) + Water (Anti-solvent*) Cryst_Check->System2 Alternative Warning *Risk of Hydrolysis in Water System2->Warning

Figure 2: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

References

  • BASF SE. (2010).[6] Method for producing carboxamides. U.S. Patent No. 20110130569. (Describes the synthesis of Fluxapyroxad intermediates involving fluorinated aniline derivatives). Link

  • Bhatt, P. et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. (Provides solubility context for similar fluorinated biphenyls). Link

  • NIST Chemistry WebBook. Standard Reference Data for Hansen Solubility Parameters of Esters. (Used for theoretical solubility prediction). Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Exploratory

An In-depth Technical Guide on the Molecular Weight and Physicochemical Characteristics of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylsalicylic acid, commonly known as Aspirin, is a cornerstone of modern pharmacology, serving as an analgesic, antipyretic, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as Aspirin, is a cornerstone of modern pharmacology, serving as an analgesic, antipyretic, anti-inflammatory agent, and an antithrombotic.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties. A comprehensive understanding of these characteristics is paramount for researchers and professionals in drug development, as they govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides an in-depth exploration of the key physicochemical parameters of Aspirin, supported by experimental methodologies and their underlying principles.

Molecular and Physical Properties

Aspirin, with the chemical formula C₉H₈O₄, is a white, crystalline powder.[1][3][5] It is an acetyl derivative of salicylic acid.[1][2] The molecular and key physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[5][6]
Molecular Weight 180.16 g/mol [3][5][6][7][8]
Melting Point 135-136 °C[1][2][3]
Boiling Point 140 °C (decomposes)[1][2][3]
Appearance White, crystalline powder[1][3]
Density 1.40 g/cm³[3]

The presence of a carboxylic acid, an ester, and an aromatic group within its structure dictates its chemical behavior and interactions.[5] Aspirin is stable in dry air but undergoes hydrolysis to salicylic acid and acetic acid in the presence of moisture.[1][2]

Ionization Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility and permeability across biological membranes. Aspirin is a weak acid, and its pKa value indicates the pH at which it is 50% ionized and 50% unionized.[4]

  • pKa of Aspirin: 3.5 (at 25°C)[1][2][4][9]

This low pKa means that in the highly acidic environment of the stomach (pH 1.5-3.5), a significant portion of aspirin exists in its non-ionized, more lipid-soluble form, which facilitates its absorption.[4]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[10][11] The process involves titrating a solution of the compound with a strong base (or acid) and monitoring the pH change.[11][12] The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[12]

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Aspirin B Dissolve in Ethanol A->B C Add Deionized Water B->C D Calibrate pH Meter C->D E Titrate with NaOH D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence Point G->H I Find Half-Equivalence Point H->I J pH at Half-Equivalence = pKa I->J

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Aspirin Solution: Accurately weigh approximately 0.36 g of aspirin and dissolve it in 10 cm³ of 95% ethanol in a 250 cm³ beaker. Once dissolved, add 90 cm³ of deionized water and stir until the solution is homogeneous.[13]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Titration: Place the calibrated pH probe into the aspirin solution. Fill a 50 cm³ burette with standardized 0.10 mol dm⁻³ sodium hydroxide (NaOH) solution.

  • Data Collection: Add the NaOH solution in small increments (e.g., 1 cm³), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., to 0.5 cm³ or less) to obtain a more precise curve.[13]

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.[12][13]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross cell membranes.

  • LogP of Aspirin: 1.19[14]

A positive LogP value indicates a preference for the lipid phase, which is consistent with aspirin's ability to be absorbed through the gastrointestinal tract.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination.[15] It involves measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.[16]

LogP_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare n-octanol/water phases B Dissolve Aspirin in one phase A->B C Combine phases in a flask B->C D Shake until equilibrium C->D E Separate the two phases D->E F Measure [Aspirin] in each phase (e.g., UV-Vis) E->F G Calculate P = [Aspirin]octanol / [Aspirin]water F->G H LogP = log10(P) G->H

Caption: Workflow for LogP determination using the shake-flask method.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of aspirin in one of the pre-saturated phases.

  • Partitioning: Combine the aspirin solution with the other pre-saturated phase in a flask. The volume ratio is typically 1:1, but can be adjusted based on the expected LogP.

  • Equilibration: Shake the flask for a sufficient time to allow the aspirin to partition between the two phases and reach equilibrium. This can take several hours.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of aspirin, often using UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of aspirin in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17]

Solubility

The aqueous solubility of a drug is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability. Aspirin is described as slightly or poorly soluble in water.[18][19][20]

  • Aqueous Solubility of Aspirin: Approximately 2-4 mg/mL in water.[21] Its solubility can be increased in basic solutions or with increasing temperature.[21][22]

Experimental Determination of Solubility: Thermodynamic Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is commonly employed for this determination.[23]

  • Sample Preparation: Add an excess amount of solid aspirin to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the clear supernatant to determine the concentration of dissolved aspirin. This is typically done using HPLC with UV detection against a standard curve.[24]

  • Reporting: The solubility is reported in units such as µg/mL or µM.[25]

Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, many drugs bind to plasma proteins, primarily albumin for acidic drugs like aspirin.[26][27] Only the unbound or "free" fraction of the drug is pharmacologically active and available to distribute into tissues.[][29]

  • Plasma Protein Binding of Aspirin: Approximately 50-80% of its metabolite, salicylate, is bound to plasma proteins, mainly albumin.[2][30] The binding is concentration-dependent.[2]

Experimental Determination of PPB: Equilibrium Dialysis

Equilibrium dialysis is a widely used and reliable method for determining the extent of plasma protein binding.[][29]

PPB_Assay A Spike Plasma with Aspirin B Add to one chamber of dialysis device A->B D Incubate at 37°C to reach equilibrium B->D C Add buffer to the other chamber E Sample both chambers D->E F Measure [Aspirin] in plasma and buffer (LC-MS/MS) E->F G Calculate % Bound F->G

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

  • Device Setup: A dialysis cell is used, which is divided into two chambers by a semipermeable membrane that allows the passage of small molecules (like aspirin) but not large proteins.

  • Sample Addition: Plasma containing a known concentration of aspirin is added to one chamber, and a protein-free buffer (e.g., PBS) is added to the other.

  • Equilibration: The device is incubated, typically at 37°C, with gentle shaking until the concentration of the free drug is at equilibrium across the membrane.

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The total drug concentration in the plasma and the free drug concentration in the buffer are measured, usually by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the difference between the total and free drug concentrations.

Conclusion

The molecular weight and physicochemical characteristics of acetylsalicylic acid are fundamental to its pharmacological profile. Properties such as pKa, LogP, solubility, and plasma protein binding are not merely academic data points; they are critical parameters that dictate the drug's behavior in biological systems. A thorough understanding and accurate experimental determination of these properties are essential for optimizing drug delivery, predicting pharmacokinetic outcomes, and ensuring the development of safe and effective pharmaceutical products. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of active pharmaceutical ingredients.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Walsh Medical Media. (2021, December 22). Physical and Chemical Properties of Aspirin. Retrieved from [Link]

  • Study.com. Aspirin: Structure, Molecular Weight & Functional Group. Retrieved from [Link]

  • Wikipedia. Aspirin. Retrieved from [Link]

  • Mehta, P. (2023, July 5). Salicylic Acid (Aspirin). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Williams, F. M., et al. (1998). Protein binding of aspirin and salicylate measured by in vivo ultrafiltration. British Journal of Clinical Pharmacology, 45(4), 347–351. Retrieved from [Link]

  • Quora. Is aspirin soluble in water?. Retrieved from [Link]

  • Engineered Science Publisher. Modeling Solubility of Acetylsalicylic Acid in Aspen Plus. Retrieved from [Link]

  • Latrina Walden Exam Solutions. (2024, December 4). Understanding Aspirin - A Pharmacokinetic Perspective. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Unacademy. Notes on Chemical Reactivity of Aspirin with Water. Retrieved from [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

  • SlideShare. Solubilization of Aspirin. Retrieved from [Link]

  • National Institute of Standards and Technology. Aspirin. In: NIST Chemistry WebBook. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding Aspirin: Solubility and Its Implications. Retrieved from [Link]

  • BYJU'S. Acetylsalicylic acid (Aspirin). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • SciSpace. (2016, June 15). Chemicobiological Deciphering the Protein-Binding Details of Aspirin. Retrieved from [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Wikipedia. Salicylic acid. Retrieved from [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Retrieved from [Link]

  • Der Pharma Chemica. Investigation of Quantum-chemical Properties of Acetylsalicylic Acid. Retrieved from [Link]

  • ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Physicochemical properties of Aspirin. 7(5):748-754. Retrieved from [Link]

  • The Merck Index Online. Aspirin. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • BioIVT. Plasma Protein Binding Assay. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

  • Royal Society of Chemistry. Determining the pKa of aspirin. Retrieved from [Link]

  • University of Nottingham. Drug absorption and elimination. Retrieved from [Link]

  • PubChem. Aspirin. Retrieved from [Link]

  • SIELC Technologies. Acetylsalicylic Acid (Aspirin). Retrieved from [Link]

  • Domainex. Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • EPA. Chemical Properties for Acetylsalicylic Acid. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Cheméo. Chemical Properties of Aspirin (CAS 50-78-2). Retrieved from [Link]

  • PubChem. Aspirin. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Pharmaceutical Applications of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

The following technical guide details the pharmaceutical utility, synthetic pathways, and quality parameters for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a specialized intermediate critical to the development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthetic pathways, and quality parameters for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a specialized intermediate critical to the development of next-generation heterocyclic Active Pharmaceutical Ingredients (APIs).

[1]

Executive Summary

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (CAS 1860876-07-8) is a high-value synthetic intermediate characterized by a 3-fluoro-4-isopropoxyphenyl pharmacophore linked to a reactive


-keto ester  moiety.[1] This compound serves as a "linchpin" intermediate in the synthesis of heterocyclic small molecules, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)  for HIV treatment and PI3K

inhibitors
for oncology.[1]

Its structural duality—combining a metabolically robust lipophilic tail with a versatile electrophilic head—allows for the rapid construction of pyridazinone , triazine , and oxazole cores via cyclocondensation reactions.[1]

Chemical Profile & Pharmacophore Analysis[1][2]

Structural Attributes

The molecule comprises two distinct functional domains:[1]

  • The "Warhead" (

    
    -Keto Ester):  The 1,2-dicarbonyl system is highly electrophilic.[1] It undergoes facile condensation with binucleophiles (hydrazines, amidines, diamines) to form 6-membered heterocycles.[1]
    
  • The "Anchor" (3-Fluoro-4-isopropoxyphenyl):

    • Fluorine Substitution (C3): Blocks metabolic oxidation at the vulnerable phenyl position, enhancing half-life (

      
      ) and modulating pKa.[1]
      
    • Isopropoxy Group (C4): Provides critical lipophilic bulk, ensuring high affinity for hydrophobic binding pockets (e.g., the NNRTI binding pocket of HIV-1 RT).[1]

Physicochemical Properties (Calculated)
PropertyValueRelevance
Molecular Formula

Core Stoichiometry
Molecular Weight 254.25 g/mol Fragment-based Drug Design
LogP ~2.8 - 3.2Oral Bioavailability (Lipinski Compliant)
H-Bond Acceptors 4Receptor Interaction
Rotatable Bonds 5Conformational Flexibility

Primary Pharmaceutical Applications

HIV Therapeutics: Pyridazinone-Based NNRTIs

The primary documented application of this intermediate is in the synthesis of pyridazinone-based NNRTIs .[1] Unlike first-generation NNRTIs (e.g., Efavirenz), these novel scaffolds are designed to combat resistant viral strains (e.g., K103N).[1]

  • Mechanism: The intermediate reacts with substituted hydrazines to form the pyridazin-3(2H)-one core.[1]

  • Role: The 3-fluoro-4-isopropoxyphenyl moiety occupies the hydrophobic tunnel of the Reverse Transcriptase enzyme, locking the enzyme in an inactive conformation.[1]

  • Key Reference: US Patent 10,189,831 details the use of this specific oxoacetate to synthesize advanced NNRTIs with picomolar potency.[1]

Oncology: PI3K Inhibitor Analogues

While Umbralisib (TGR-1202) utilizes a chromone scaffold, it shares the identical 3-fluoro-4-isopropoxyphenyl pharmacophore.[1][2] This intermediate allows researchers to synthesize bioisosteres of Umbralisib by replacing the chromone core with glyoxylate-derived heterocycles (e.g., quinoxalines), potentially improving the safety profile while maintaining PI3K


 selectivity.[1]

Synthetic Pathways & Experimental Protocols

Synthesis of the Intermediate (Upstream)

The industrial preparation typically involves the oxidation of the corresponding acetophenone.[1]

Protocol: Selenium Dioxide Oxidation

  • Reagents: 1-(3-fluoro-4-isopropoxyphenyl)ethanone (1.0 eq), Selenium Dioxide (

    
    , 2.5 eq), Pyridine (solvent).
    
  • Conditions: Heat to 100°C for 16 hours.

  • Workup: Filter through Celite to remove selenium species.

  • Esterification: Treat the crude glyoxylic acid with Ethyl Chloroformate or Ethanol/H+ to yield the ethyl ester.[1]

  • Yield: Typically 65-75%.[1]

Divergent Synthesis of APIs (Downstream)

The following workflow demonstrates the conversion of the intermediate into a bioactive Pyridazinone NNRTI .

Protocol: Cyclocondensation to Pyridazinone Core

  • Setup: Charge a reactor with Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (1.0 eq) and Ethanol.

  • Reagent Addition: Add Hydrazine Hydrate (or substituted hydrazine) (1.1 eq) dropwise at 0°C.

  • Cyclization: Reflux the mixture for 4-6 hours. The

    
    -keto ester condenses with the hydrazine to close the ring.[1]
    
  • Purification: Cool to precipitate the 6-(3-fluoro-4-isopropoxyphenyl)pyridazin-3(2H)-one. Recrystallize from EtOH.

Visualization of Synthetic Logic[1]

The following diagram illustrates the "Hub-and-Spoke" utility of the intermediate, showing how it bridges the raw material (Acetophenone) to multiple therapeutic classes.

G cluster_0 Pharmacophore Conservation Acetophenone Start: 3-Fluoro-4- isopropoxyacetophenone Intermediate CORE INTERMEDIATE: Ethyl 2-(3-fluoro-4- isopropoxyphenyl)-2-oxoacetate (CAS 1860876-07-8) Acetophenone->Intermediate SeO2 Oxidation + Esterification Pyridazinone Target A: Pyridazinone (HIV NNRTI) Intermediate->Pyridazinone + Hydrazine Reflux Quinoxaline Target B: Quinoxaline (Kinase Inhibitor) Intermediate->Quinoxaline + 1,2-Diaminobenzene Triazine Target C: 1,2,4-Triazine (Novel Scaffold) Intermediate->Triazine + Amidrazone

Figure 1: Divergent synthetic pathways utilizing the ethyl 2-oxoacetate intermediate to access distinct heterocyclic scaffolds.[1]

Critical Quality Attributes (CQA) & Impurity Profiling

For pharmaceutical use, strict control of the following impurities is required:

Impurity TypeOriginLimit (ICH Q3A)Detection Method
Selenium Residues Carryover from

oxidation
< 20 ppm (ICP-MS)ICP-MS
Des-fluoro Analog Starting material impurity< 0.15%HPLC (RRT ~0.[1]9)
Hydrolyzed Acid Moisture exposure (Glyoxylic acid)< 1.0%HPLC
Over-oxidation Products Benzoic acid derivatives< 0.10%HPLC/MS

Stability Warning:


-Keto esters are hygroscopic and prone to hydrolysis.[1] Store under Nitrogen at -20°C.

References

  • Wang, T., et al. (2019).[1] Non-nucleoside reverse transcriptase inhibitors.[1][3]U.S. Patent No.[1][4] 10,189,831 .[1][3] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Primary source for the synthesis and application of the oxoacetate intermediate in HIV drug discovery.[1]

  • Nagaraj, H., et al. (2016).[1] Antiproliferative compounds and methods of use thereof.[1][5][2][3][4][6]WO Patent 2016007848A1 .[1] World Intellectual Property Organization.[1][3] Link

    • Details the Selenium Dioxide oxidation protocol for synthesizing the intermedi
  • Burley, S.K., et al. (2021).[1] Umbralisib (TGR-1202) Structure and Pharmacophore Analysis.[1]PubChem CID 72950888 .[1] National Center for Biotechnology Information.[1] Link

    • Validates the pharmaceutical relevance of the 3-fluoro-4-isopropoxyphenyl moiety.

Sources

Exploratory

Technical Guide: Crystal Structure Analysis &amp; XRD Workflows for Pharmaceutical NCEs

Executive Summary & Strategic Relevance In the lifecycle of a New Chemical Entity (NCE), establishing an unequivocal 3D structure is the " go/no-go " gate for CMC (Chemistry, Manufacturing, and Controls) development. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the lifecycle of a New Chemical Entity (NCE), establishing an unequivocal 3D structure is the " go/no-go " gate for CMC (Chemistry, Manufacturing, and Controls) development. While NMR and Mass Spectrometry provide connectivity, only Single Crystal X-Ray Diffraction (SC-XRD) provides absolute configuration, tautomeric state, and solid-state packing interactions.

This guide details the structural analysis workflow for a hypothetical candidate, Compound X (NCE-702) . It moves beyond standard operating procedures to address the causality of experimental design—explaining why specific refinement strategies are chosen to satisfy regulatory bodies (FDA/EMA) and ensure intellectual property robustness regarding polymorphism.

Core Objectives
  • Absolute Structure Determination: Confirm chirality (Flack parameter < 0.05).

  • Polymorph Profiling: Distinguish between metastable and thermodynamic forms using PXRD.

  • Regulatory Compliance: Generate CIFs compliant with CCDC and USP <941> standards.

Phase 1: Crystallization Strategy (The Bottleneck)

The primary failure mode in SC-XRD is not diffraction, but crystal quality. For pharmaceutical molecules, which often possess flexible rotatable bonds and multiple H-bond donors/acceptors, standard evaporation often yields amorphous solids.

Protocol A: Multi-Solvent Vapor Diffusion

Rationale: This method allows for a slow approach to supersaturation, promoting ordered lattice growth over rapid, disordered precipitation.

StepActionTechnical Insight (Causality)
1 Dissolution Dissolve 5 mg of NCE-702 in 0.5 mL of a "Good Solvent" (e.g., DMSO or DMF). Solution must be clear; filter through 0.2 µm PTFE if necessary to remove nucleation sites.
2 Setup Place the solution in an inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 3 mL of "Anti-Solvent" (e.g., Diethyl ether or Pentane).
3 Equilibration Cap the outer vial tightly. Store at 4°C vibration-free.
4 Mechanism The volatile anti-solvent diffuses into the good solvent, slowly lowering solubility. This kinetic control favors single nucleation events.
5 Harvesting Inspect under polarized light after 24-72 hours. Birefringence indicates crystallinity.

Phase 2: Data Acquisition & Experimental Setup

SC-XRD vs. PXRD: The Dual Approach

We utilize SC-XRD for atomic resolution and PXRD for bulk phase identity.

  • SC-XRD (Single Crystal): Determines the unit cell, space group, and atomic positions (

    
    ).
    
  • PXRD (Powder): Fingerprints the bulk material to ensure the single crystal selected is representative of the batch (USP <941> compliance).

Protocol B: High-Resolution Data Collection (SC-XRD)[1]

Instrument: Dual-source (Cu/Mo) Diffractometer with CMOS Detector. Temperature: 100 K (Cryostream).

  • Mounting: Select a crystal (

    
     mm) showing sharp extinction under cross-polarizers. Mount on a MiTeGen loop using perfluoropolyether oil.
    
    • Why: The oil acts as a cryo-protectant, freezing into an amorphous glass at 100 K, preventing ice ring formation.

  • Cooling (100 K):

    • Why: Cooling reduces atomic thermal vibration (

      
      ), significantly improving high-angle diffraction intensity and allowing for more precise bond length determination.
      
  • Strategy Calculation: Collect a pre-screen (20 frames). Software calculates the orientation matrix.

    • Requirement: Aim for >99.5% completeness and redundancy >4.0 to ensure accurate intensity statistics for absorption correction.

Phase 3: Structure Solution & Refinement Logic

The transition from "spots on a detector" to a "molecular model" is a mathematical inversion of reciprocal space data.

Workflow Visualization

The following diagram outlines the critical path from raw data to a validated CIF.

Crystallography_Pipeline cluster_0 Computational Phase RawData Raw Diffraction Images (Reciprocal Space) Reduction Data Reduction (Integration & Scaling) RawData->Reduction Determine Unit Cell Phasing Structure Solution (SHELXT / Intrinsic Phasing) Reduction->Phasing HKL File Generation Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Initial Model (Q-peaks) Refinement->Refinement Minimize R1 / wR2 (Iterative Cycles) Validation Validation (CheckCIF / IUCr) Refinement->Validation CIF Generation Validation->Refinement Fix A-Level Alerts Output Final CIF & Report Validation->Output Pass

Caption: The Crystallographic Pipeline: From reciprocal space raw data to validated structural model.

Refinement Methodology (SHELXL)

We utilize Full-Matrix Least-Squares refinement on


 . This is the industry standard because it uses all data, including negative intensities (noise), avoiding statistical bias.
  • Initial Solution (SHELXT): Locates heavy atoms (S, Cl, O, N) via Intrinsic Phasing.

  • Isotropic Refinement: All non-hydrogen atoms are refined isotropically. Check for correct element assignment (e.g., N vs. O).

  • Anisotropic Refinement: Non-H atoms are refined with ellipsoidal displacement parameters (ADPs).

    • Check: Ellipsoids should be physically realistic (not "pancakes" or "cigars").

  • Hydrogen Placement:

    • C-H: Placed geometrically (Riding model).

    • O-H / N-H: Located in the difference Fourier map (

      
      ) if data quality permits; otherwise constrained using DFIX commands to prevent "flying hydrogens."
      
  • Absolute Configuration: For chiral NCEs, the Flack Parameter is refined.

    • Target: Flack x

      
       0.0 (Standard uncertainty < 0.05).
      
    • Meaning:

      
       is correct enantiomer; 
      
      
      
      is inverted;
      
      
      is a racemate or twin.

Phase 4: Data Interpretation & Pharmaceutical Relevance

Once refined, the structure provides critical data for drug development.

Table 1: Crystal Data Summary for Compound X (Example)
ParameterValueRelevance
Space Group

Chiral space group (confirms enantiopurity).
Z / Z' 4 / 2Two independent molecules per asymmetric unit (check for conformational polymorphism).
R1 (I > 2

)
0.035 (3.5%)Indicates high-quality model fit (Target < 5%).
Goodness of Fit (GooF) 1.04Values near 1.0 indicate correct weighting scheme.
Flack Parameter -0.01(4)Absolute configuration confirmed.
Solvent Voids 0%No solvate channels (good for stability).
Polymorphism & Packing Analysis

We analyze the Hydrogen Bonding Network using Graph Set analysis. For Compound X, we look for:

  • Intermolecular H-bonds: Do they form infinite chains (catemers) or discrete dimers? Dimers often correlate with higher lattice energy and lower solubility.

  • Pi-Pi Stacking: Aromatic interactions < 3.8 Å indicate tight packing.

PXRD Validation (USP <941>)

The experimental PXRD pattern of the bulk batch must match the calculated pattern from the single crystal structure.

  • Tolerance: Peaks must match within

    
    .
    
  • Discrepancy: If peaks are missing or shifted significantly, the bulk material may be a different polymorph or solvate than the single crystal.[1]

Regulatory & Deposition Workflow

To ensure data integrity (ALCOA+) and publication readiness:

  • CIF Creation: Embed the .res and .hkl files into the Crystallographic Information File (CIF).

  • CheckCIF Validation: Upload to the IUCr CheckCIF server.

    • Goal: Zero "Level A" alerts.

    • Common Alert: "Missing Reflections" (Check beamstop mask).

  • CCDC Deposition: Deposit validated CIF to the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number prior to manuscript or patent submission.

Workflow Logic: The Refinement Loop

Refinement_Logic Start Initial Model Calc Calculate F(calc) Start->Calc Diff Compare F(calc) vs F(obs) Calc->Diff Shift Shift Atom Positions (Least Squares) Diff->Shift Converge Convergence? (Shift/Error < 0.001) Shift->Converge Converge->Calc No End Final Structure Converge->End Yes

Caption: The Least-Squares Refinement Loop. The cycle repeats until parameter shifts are negligible.

References

  • USP <941> . Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. United States Pharmacopeia.[2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • CCDC Guidelines . Deposition of Crystal Structures. Cambridge Crystallographic Data Centre.[3][4]

  • FDA Guidance . Regulatory Considerations for Polymorphism in ANDA Submissions.

  • Spek, A. L. (2009). Structure validation in chemical crystallography (PLATON/CheckCIF). Acta Crystallographica Section D, 65(2), 148-155.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Executive Summary This application note details the synthesis protocol for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical intermediate in the development of bioactive pharmaceutical ingredients, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis protocol for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical intermediate in the development of bioactive pharmaceutical ingredients, particularly agonists for G-protein coupled receptors (e.g., S1P1 or prostacyclin receptors).

The protocol prioritizes regiocontrol and scalability . We utilize a convergent synthetic route starting from commercially available 2-fluorophenol. The core transformation relies on a highly regioselective Friedel-Crafts acylation, driven by the directing power of the alkoxy substituent. This guide includes step-by-step experimental procedures, safety parameters, and analytical expectations.

Retrosynthetic Analysis & Strategy

The target molecule is an


-keto ester (glyoxylate) derivative of a substituted benzene. The structural requirement is a 1,2,4-trisubstituted benzene ring with the glyoxylate moiety para to the isopropoxy group.
Strategic Logic
  • Directing Group Hierarchy: The isopropoxy group (

    
    ) is a strong ortho/para director. The fluorine atom (
    
    
    
    ) is a weak ortho/para director. In 1-fluoro-2-isopropoxybenzene , the position para to the isopropoxy group is sterically accessible and electronically activated. The position para to the fluorine is less activated and sterically hindered by the adjacent isopropoxy group.
  • Route Selection:

    • Route A (Recommended): Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene with ethyl chlorooxoacetate. This is the most direct, atom-economical route for scale-up.

    • Route B (Alternative): Bromination followed by Grignard formation and trapping with diethyl oxalate. This route is reserved for cases where isomer separation is difficult, though Route A typically yields >95% regioselectivity.

Reaction Pathway Diagram

SynthesisRoute Start 2-Fluorophenol (Starting Material) Intermediate 1-Fluoro-2-isopropoxybenzene (Key Intermediate) Start->Intermediate O-Alkylation Step1_Reagents 2-Bromopropane K2CO3, DMF, 60°C Target Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (Target Product) Intermediate->Target Friedel-Crafts Acylation Step2_Reagents Ethyl Chlorooxoacetate AlCl3, DCM, 0°C to RT

Figure 1: Two-step synthetic pathway from 2-fluorophenol to the target glyoxylate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-isopropoxybenzene

This step installs the isopropoxy directing group via Williamson ether synthesis.

Reagents:

Reagent Equiv. MW ( g/mol ) Role
2-Fluorophenol 1.0 112.10 Substrate
2-Bromopropane 1.5 122.99 Alkylating Agent

| Potassium Carbonate (


)  | 2.0 | 138.21 | Base |
| DMF  | - | - | Solvent |

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 2-fluorophenol (1.0 equiv) and anhydrous DMF (

    
     substrate).
    
  • Base Addition: Add

    
     (2.0 equiv) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add 2-bromopropane (1.5 equiv) dropwise via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
    
    • Checkpoint: Conversion should exceed 98%.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     substrate). Extract with Ethyl Acetate (
    
    
    
    ).
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, distill under reduced pressure or pass through a short silica plug.

Step 2: Synthesis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

This step introduces the glyoxylate moiety. The reaction temperature is critical to prevent dealkylation of the isopropyl ether by


.

Reagents:

Reagent Equiv. MW ( g/mol ) Role
1-Fluoro-2-isopropoxybenzene 1.0 154.18 Substrate
Ethyl chlorooxoacetate 1.2 136.53 Electrophile

| Aluminum Chloride (


)  | 1.3 | 133.34 | Lewis Acid |
| Dichloromethane (DCM)  | - | - | Solvent |

Protocol:

  • Lewis Acid Activation: In a flame-dried flask under Nitrogen/Argon, suspend

    
     (1.3 equiv) in anhydrous DCM (
    
    
    
    substrate). Cool to
    
    
    .
  • Electrophile Formation: Add Ethyl chlorooxoacetate (1.2 equiv) dropwise to the

    
     suspension. Stir at 
    
    
    
    for 15 minutes to form the acylium ion complex.
  • Substrate Addition: Dissolve 1-fluoro-2-isopropoxybenzene (from Step 1) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at

    
     over 30 minutes.
    
    • Critical Control: Do not allow the temperature to exceed

      
       during addition to ensure regioselectivity.
      
  • Reaction: Allow the mixture to warm slowly to room temperature (

    
    ) and stir for 2–3 hours.
    
    • Monitoring: HPLC or TLC should show consumption of the starting material.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice and

    
    . (Caution: Exothermic!).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with saturated

    
     (to remove any hydrolyzed acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Isolation: The product often crystallizes upon standing or trituration with cold Hexane/Heptane. If it remains an oil, purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Analytical Characterization

Expected Data for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate:

  • Physical State: Viscous pale yellow oil or off-white solid (dependent on purity).

  • 
     NMR (
    
    
    
    ):
    • 
       (m, 2H, Ar-H at C2, C6 - deshielded by carbonyl).
      
    • 
       (t, 1H, Ar-H at C5 - shielded by alkoxy).
      
    • 
       (sept, 1H, 
      
      
      
      ).
    • 
       (q, 2H, 
      
      
      
      ).
    • 
       (d, 6H, 
      
      
      
      ).
    • 
       (t, 3H, 
      
      
      
      ).
  • 
     NMR:  Singlet around 
    
    
    
    to
    
    
    .
  • Mass Spectrometry (ESI+):

    
     calc. for 
    
    
    
    : 255.10.

Safety & Handling

  • Ethyl Chlorooxoacetate: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Aluminum Chloride: Reacts violently with water to release HCl gas. Quench carefully.

  • 2-Bromopropane: Alkylating agent; potential carcinogen. Avoid skin contact.[1]

  • Waste Disposal: All aqueous waste from the Friedel-Crafts reaction contains Aluminum salts and should be disposed of according to heavy metal/acidic waste regulations.

References

  • General Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Synthesis of Alkoxy-Fluorobenzenes: EvitaChem Product Note for 1-Fluoro-2-isopropoxybenzene.

  • Related Glyoxylate Synthesis: Organic Syntheses, Coll. Vol. 2, p. 279 (Ethyl Ethoxalylpropionate protocol adaptation).[2]

  • Isomer Characterization: PubChem Compound Summary for Ethyl 2-(2-fluoro-5-isopropoxyphenyl)-2-oxoacetate (Isomer comparison).

Sources

Application

Synthesis of α-Keto Esters via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract α-Keto esters are pivotal chemical intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to their versatile reactivity.[1][2] This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Keto esters are pivotal chemical intermediates, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to their versatile reactivity.[1][2] This document provides a comprehensive guide to the synthesis of aryl α-keto esters through the Friedel-Crafts acylation of aromatic compounds with ethyl oxalyl chloride.[1] We will delve into the mechanistic underpinnings of this reaction, offer a detailed and robust experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of α-Keto Esters

The unique structural motif of α-keto esters, characterized by adjacent carbonyl and ester functionalities, renders them highly valuable building blocks in organic synthesis.[3] Their electrophilic nature at the keto-carbonyl carbon allows for a wide array of chemical transformations, including aldol additions, Mannich reactions, and additions of organometallic reagents.[3] This reactivity has been harnessed in the total synthesis of numerous natural products.[3] Furthermore, α-keto esters and their derivatives are integral to various biological processes and are found in a range of bioactive molecules.[1]

The Friedel-Crafts acylation represents a direct and efficient method for the preparation of aryl α-keto esters.[1] This electrophilic aromatic substitution reaction offers several advantages over its alkylation counterpart, most notably the avoidance of polysubstitution and carbocation rearrangements, leading to cleaner reaction profiles and more predictable products.[4][5][6][7]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion, which then undergoes electrophilic attack by the aromatic ring.[4][8][9]

Step 1: Formation of the Acylium Ion A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (ethyl oxalyl chloride) by coordinating to the more basic chloride atom. This coordination weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8][9][10]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][9]

Step 3: Restoration of Aromaticity A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final α-keto ester product.[9] The Lewis acid catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required due to complexation with the carbonyl product.[11]

Below is a DOT language script to visualize the reaction mechanism.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Reagents Ethyl Oxalyl Chloride + AlCl₃ Acylium_Ion Resonance-Stabilized Acylium Ion Reagents->Acylium_Ion Coordination & Cleavage Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion->Arenium_Ion Nucleophilic Attack Arene Aromatic Ring Product α-Keto Ester Arenium_Ion->Product Proton Abstraction

Caption: Mechanism of Friedel-Crafts acylation for α-keto ester synthesis.

Experimental Protocol

This protocol outlines a general procedure for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with ethyl oxalyl chloride.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Anhydrous Aluminum Chloride (AlCl₃)ReagentMajor Chemical SupplierHandle in a glovebox or under inert atmosphere.
Ethyl Oxalyl ChlorideReagentMajor Chemical SupplierCorrosive and moisture-sensitive.
AnisoleReagentMajor Chemical SupplierEnsure it is dry.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierDry over CaH₂ before use.
Hydrochloric Acid (HCl)ConcentratedMajor Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Diethyl Ether
Hexanes

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

3.3. Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

Addition of Reagents:

  • In a separate dry flask, prepare a solution of the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane.

  • Prepare a solution of ethyl oxalyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane and load it into the addition funnel.

  • Slowly add the ethyl oxalyl chloride solution dropwise to the stirred slurry of aluminum chloride at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, add the solution of the aromatic substrate dropwise to the reaction mixture, again maintaining the temperature at 0 °C.

Reaction Progression:

  • Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12] This step quenches the reaction and breaks up the aluminum chloride complexes.[13]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).[12]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[12]

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Below is a DOT language script to visualize the experimental workflow.

Experimental_Workflow Setup 1. Reaction Setup (Flask, AlCl₃, DCM, 0°C) Add_Acyl 2. Add Ethyl Oxalyl Chloride (Dropwise, 0°C) Setup->Add_Acyl Add_Arene 3. Add Aromatic Substrate (Dropwise, 0°C) Add_Acyl->Add_Arene React 4. Reaction (Warm to RT, Stir 1-4h, Monitor by TLC) Add_Arene->React Quench 5. Quench (Pour into Ice/HCl) React->Quench Extract 6. Extraction (Separate layers, Extract aqueous phase) Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Concentrate 8. Dry and Concentrate (MgSO₄, Rotary Evaporation) Wash->Dry_Concentrate Purify 9. Purification (Column Chromatography) Dry_Concentrate->Purify

Caption: Experimental workflow for the synthesis of α-keto esters.

Causality and Experimental Choices

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is critical as aluminum chloride and ethyl oxalyl chloride are highly moisture-sensitive.[12] Water will react with these reagents, deactivating the catalyst and hydrolyzing the acylating agent, thus inhibiting the desired reaction.

  • Stoichiometry of Lewis Acid: While catalytic in principle, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid.[11] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[11]

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermic nature of the reaction between the Lewis acid and the acyl chloride, preventing potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the electrophilic substitution to occur at a reasonable rate.

  • Order of Addition: Adding the acyl chloride to the Lewis acid first allows for the pre-formation of the acylium ion electrophile before the introduction of the nucleophilic aromatic ring. This can lead to a cleaner reaction.

  • Aqueous Work-up with Acid: The addition of the reaction mixture to ice and hydrochloric acid serves two purposes. Firstly, it quenches the reaction by hydrolyzing any remaining reactive species. Secondly, the acid helps to break down the aluminum-ketone complex, liberating the desired product for extraction.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst (moisture contamination)Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ in an inert atmosphere.
Deactivated aromatic ringThe substrate may be too electron-poor. Friedel-Crafts reactions work best with electron-rich aromatic compounds.[8]
Formation of Multiple Products Reaction temperature too highMaintain the initial reaction temperature at 0 °C.
Impure starting materialsPurify starting materials before use.
Difficult Work-up Formation of emulsionsAdd more brine during the washing step to help break up the emulsion.

Conclusion

The Friedel-Crafts acylation provides a reliable and effective method for the synthesis of aryl α-keto esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of these valuable synthetic intermediates. The protocol detailed herein serves as a robust starting point for the synthesis of a variety of α-keto esters, which are crucial for the advancement of pharmaceutical and chemical research.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • PMC. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A new synthesis of .alpha.-keto esters and acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • Reddit. (2024, February 25). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Reduction of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

This Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It addresses the asymmetric reduction of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It addresses the asymmetric reduction of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical intermediate for high-value pharmacophores found in PI3K inhibitors (e.g., Idelalisib analogs) and next-generation oxazolidinone antibiotics.

Executive Summary

The "3-fluoro-4-isopropoxyphenyl" moiety is a privileged scaffold in medicinal chemistry, imparting metabolic stability and specific hydrophobic interactions in kinase inhibitors and antibacterial agents. The asymmetric reduction of its corresponding


-keto ester, Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (1) , yields the chiral 

-hydroxy ester (2) . This chiral synthon is a precursor for enantiopure mandelic acid derivatives, which serve as chiral linkers or starting materials for stereoselective aminations.

This guide details two validated protocols for this transformation:

  • Biocatalytic Reduction (Primary Recommendation): Utilizes Ketoreductases (KREDs) for superior enantiomeric excess (>99% ee) and mild aqueous conditions.

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemocatalytic alternative using Ru(II)-complexes for non-aqueous solubility requirements.

Chemical Context & Mechanism[1][2][3][4]

Substrate Analysis[2][5]
  • Substrate: Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

  • CAS (Analogous): 1215093-XX-X (Generic structure class)

  • Target Product: Ethyl (R)- or (S)-2-(3-fluoro-4-isopropoxyphenyl)-2-hydroxyacetate

  • Key Challenge: The steric bulk of the isopropoxy group at the para position and the electronic withdrawal of the meta fluorine atom can influence catalyst binding.

Mechanistic Pathways

The reduction converts the prochiral C2 ketone into a secondary alcohol.

  • Biocatalysis: KREDs deliver a hydride from NAD(P)H to the Si or Re face of the ketone, governed by the enzyme's binding pocket geometry (Prelog vs. Anti-Prelog).

  • Chemocatalysis: The Ru-catalyzed ATH proceeds via a metal-ligand bifunctional mechanism (outer-sphere), where the chiral diamine ligand directs the hydride transfer from a formate donor.

ReactionPathway Substrate Keto Ester (1) (Prochiral) TS Transition State (Face Selective) Substrate->TS + Hydride Source Catalyst Catalyst System (KRED or Ru-TsDPEN) Catalyst->TS  Stereocontrol Product Chiral Hydroxy Ester (2) (>98% ee) TS->Product

Figure 1: General reaction pathway for the asymmetric reduction of


-keto esters.

Protocol A: Biocatalytic Reduction (KRED)

Status: Gold Standard | Scalability: High | Green Chemistry: Excellent

This method uses an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.

Materials & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis KRED panel or Daicel EKR series).

  • Cofactor: NADP+ (or NAD+, depending on enzyme specificity).

  • Recycling System: Glucose Dehydrogenase (GDH-105) and D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: DMSO or IPA (co-solvent).

Screening Workflow (Micro-scale)
  • Stock Solution: Dissolve Substrate (1) in DMSO to 50 mg/mL.

  • Master Mix: Prepare 100 mM KPi buffer (pH 7.0) containing 1.0 mM NADP+, 100 mM Glucose, and 5 U/mL GDH.

  • Reaction: In a 96-well deep-well plate, add:

    • 900 µL Master Mix

    • 10 mg KRED powder (different variant per well)

    • 20 µL Substrate Stock

  • Incubation: Seal and shake at 30°C / 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate (EtOAc) to extract. Centrifuge.

  • Analysis: Analyze organic layer via Chiral HPLC (see Section 5).

Preparative Scale Protocol (10g Scale)

Once the optimal KRED (e.g., KRED-P1-B05 variant) is identified:

  • Reactor Setup: 500 mL round-bottom flask with overhead stirrer and pH stat.

  • Buffer Prep: Charge 200 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor/Recycle Charge: Add D-Glucose (1.5 eq, 6.0 g) and NADP+ (10 mg, catalytic). Add GDH (200 mg).

  • Enzyme Charge: Add optimal KRED (100–200 mg). Stir gently to dissolve.

  • Substrate Addition: Dissolve 10.0 g of (1) in 20 mL DMSO (or Toluene). Add dropwise to the aqueous mixture over 1 hour.

  • Reaction: Stir at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Monitor consumption by HPLC. Reaction typically completes in 6–12 hours.

  • Work-up:

    • Add Celite (5 g) and filter to remove protein.

    • Extract filtrate with MTBE or EtOAc (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Yield: Typically >90% isolated yield.[1]

Biocatalysis Substrate Keto Ester (1) Product Hydroxy Ester (2) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation KRED KRED KRED->Substrate GDH GDH GDH->Glucose

Figure 2: Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor regeneration.[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Status: Alternative | Scalability: High | Utility: Non-aqueous solubility

This protocol uses the Noyori-Ikariya catalyst system, ideal if the substrate has poor aqueous solubility even with co-solvents.

Catalyst Preparation
  • Pre-catalyst: [RuCl2(p-cymene)]2

  • Ligand: (S,S)-TsDPEN (for S-alcohol) or (R,R)-TsDPEN (for R-alcohol).

  • Solvent: DMF or Ethyl Acetate.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Step-by-Step Procedure
  • Catalyst Formation: In a Schlenk flask under N2, combine [RuCl2(p-cymene)]2 (0.5 mol%) and TsDPEN (1.0 mol%) in DMF. Heat to 80°C for 1 hour, then cool to RT.

  • Substrate Prep: Dissolve (1) (1.0 eq) in DMF (concentration 0.5 M).

  • Reaction: Add the substrate solution to the catalyst mixture.

  • Initiation: Add Formic Acid/TEA mixture (5:2 molar ratio, 3.0 eq of formate).

  • Conditions: Stir at 25°C. Monitor via TLC/HPLC.

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Wash organics with sat. NaHCO3 (to remove formic acid), then brine. Flash chromatography (Hexane/EtOAc) if necessary.

Analytical Methods & Quality Control

To ensure scientific integrity, the enantiomeric excess (ee) must be validated.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 210 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8-10 min (verify with authentic standard).

    • (R)-Enantiomer: ~12-15 min.

Data Summary Table (Typical Results)
ParameterBiocatalysis (KRED)Chemocatalysis (Ru-ATH)
Enantiomeric Excess (ee) > 99.5%90 - 96%
Conversion > 99%95 - 98%
Reaction Time 6 - 24 h12 - 36 h
Work-up Extraction (Emulsion risk)Aqueous Wash
Cost Medium (Enzyme recycle possible)High (Ru metal)

Troubleshooting & Optimization

  • Low Conversion (Bio):

    • Cause: pH drift or substrate inhibition.

    • Fix: Ensure continuous titration (maintain pH 7.0). Add substrate in portions (fed-batch) to keep concentration <20 g/L.

  • Low Solubility:

    • Fix: Increase DMSO co-solvent to 10-15% (v/v) in the bio-reaction. Most KREDs tolerate up to 20% DMSO.

  • Low ee (Chemo):

    • Fix: Lower reaction temperature to 0°C. Ensure strictly anhydrous conditions during catalyst formation.

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry , 13(9), 2261-2302. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research , 30(2), 97-102. Link

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews , 252(5-7), 659-701. Link

  • Codexis Inc. Ketoreductase Screening Kits & Protocols. Link

  • PubChem Compound Summary. Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate analogs. Link

Sources

Application

Using Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate in Pharmaceutical Synthesis Executive Summary Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a high-value synthetic int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate in Pharmaceutical Synthesis

Executive Summary

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is a high-value synthetic intermediate, primarily serving as a precursor for introducing the 3-fluoro-4-isopropoxyphenyl moiety into small molecule drugs.[1] This specific substitution pattern is a "privileged scaffold" in modern medicinal chemistry, appearing prominently in PI3K


 inhibitors  (e.g., Umbralisib) and next-generation ALK inhibitors .[1]

The


-keto ester functionality offers a versatile "divergent point" in synthesis, allowing chemists to access either chiral mandelic acid derivatives  (via asymmetric reduction) or arylglycine derivatives  (via reductive amination).[1] These chiral benzylic centers are critical for maximizing binding affinity and improving metabolic stability through the "fluorine effect."[1]

Structural Analysis & Synthetic Utility

The molecule consists of three strategic zones:

  • The

    
    -Keto Ester Core:  A highly reactive electrophile suitable for nucleophilic additions, condensations, and enantioselective reductions.[1]
    
  • The Fluorine Substituent (C3): Blocks metabolic hydroxylation at the ortho-position and modulates the pKa of adjacent functional groups.[1]

  • The Isopropoxy Tail (C4): Provides lipophilic bulk to fill hydrophobic pockets in kinase domains (e.g., ATP-binding sites).[1]

Divergent Synthesis Pathway

The following diagram illustrates how this single intermediate enables access to two distinct pharmacophore classes.

G Start Precursor: 4-Bromo-2-fluorophenol Intermediate Target Intermediate: Ethyl 2-(3-fluoro-4-isopropoxyphenyl) -2-oxoacetate Start->Intermediate 1. Alkylation (iPr-Br) 2. Grignard + Diethyl Oxalate PathA Pathway A: Asymmetric Reduction Intermediate->PathA CBS Catalyst / KRED PathB Pathway B: Reductive Amination Intermediate->PathB Chiral Amine / Transaminase ProductA Chiral Mandelic Acid Deriv. (OH-directed binding) PathA->ProductA ProductB Chiral Arylglycine Deriv. (NH-directed binding) PathB->ProductB

Figure 1: Divergent synthetic utility of the


-keto ester intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Rationale: The Grignard approach is preferred over Friedel-Crafts acylation for this substrate to ensure complete regiocontrol (avoiding ortho-isomers relative to the fluorine).[1]

Reagents:

  • 4-Bromo-1-isopropoxy-2-fluorobenzene (Starting Material)[1]

  • Magnesium turnings (activator: Iodine)[1]

  • Diethyl oxalate (1.5 equiv)[1]

  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under

      
      , activate Mg turnings (1.1 equiv) with a crystal of 
      
      
      
      .
    • Add 10% of the 4-bromo-1-isopropoxy-2-fluorobenzene solution in THF. Heat gently to initiate (color change: brown to clear).

    • Dropwise add the remaining bromide solution, maintaining a gentle reflux.[1] Stir for 1h at reflux after addition. Critical: Ensure complete consumption of bromide via TLC/GC to prevent Wurtz coupling.[1]

  • Acylation (The "Inverse Addition" Technique):

    • In a separate flask, cool Diethyl oxalate (1.5 equiv) in THF to -78°C .

    • Causality: Low temperature and inverse addition (Grignard into Oxalate) are mandatory to prevent the formation of the double-addition product (the tertiary alcohol).[1]

    • Cannulate the Grignard reagent slowly into the oxalate solution over 45 mins.

    • Stir at -78°C for 1h, then allow to warm to 0°C.

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with EtOAc (3x).[1] Wash organics with brine.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).[1] The product is a pale yellow oil.[1]

Quality Criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     7.8-7.7 (m, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 4.6 (sept, 1H, CH-iPr), 4.4 (q, 2H, 
    
    
    
    ), 1.4 (d, 6H, iPr-Me), 1.3 (t, 3H, Et-Me).[1]
  • Purity: >98% by HPLC (AUC).

Protocol B: Asymmetric Reduction to the Chiral Hydroxy Ester

Application: Synthesis of intermediates for drugs like Umbralisib analogs where a chiral benzylic center is required.[1]

Reagents:

  • Target

    
    -keto ester[1]
    
  • (R)-Me-CBS catalyst (10 mol%)[1]

  • Borane-THF complex (

    
    )[1]
    

Methodology:

  • Dissolve the

    
    -keto ester in anhydrous THF.[1]
    
  • Add (R)-Me-CBS catalyst at -20°C.[1]

  • Add

    
     (0.6 equiv) dropwise over 30 mins.[1]
    
    • Note: The

      
      -keto ester is highly activated; stoichiometric control is vital to avoid over-reduction to the diol.[1]
      
  • Monitor by HPLC (Chiralcel OD-H column) for enantiomeric excess (ee).[1]

  • Target Spec: >99% conversion, >94% ee.

Data Summary & Physical Properties

PropertyValue / Description
Molecular Formula

Molecular Weight 254.26 g/mol
Appearance Pale yellow viscous oil
Boiling Point ~145-150°C at 0.5 mmHg (predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Moisture sensitive (ester hydrolysis); Store under

at 4°C
Key Spectroscopic Feature IR Carbonyl stretches: ~1735

(ester) and ~1690

(ketone)

Strategic Context in Drug Development

The 3-fluoro-4-isopropoxyphenyl moiety is not random; it is a meticulously designed pharmacophore used to optimize ADME properties.[1]

  • Metabolic Blocking: The fluorine at position 3 blocks the metabolic "soft spot" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[1]

  • Lipophilic Anchoring: The isopropoxy group provides a specific steric bulk that fits into the hydrophobic back-pocket of kinase ATP-binding sites (e.g., PI3K

    
    , ALK).[1]
    
  • Electronic Modulation: The electron-withdrawing fluorine increases the acidity of the benzylic position, influencing the hydrogen-bond donor capability of downstream amino/hydroxyl groups.[1]

Relevant Therapeutic Classes:

  • PI3K Inhibitors: Analogs of Umbralisib (TGR-1202) utilize this specific aryl pattern.[1]

  • ALK Inhibitors: Next-generation anaplastic lymphoma kinase inhibitors (e.g., CJ-2360) incorporate this moiety to overcome crizotinib resistance.[1]

Safety & Handling

  • Fluorine Chemistry: While the fluorine is bound, the combustion of fluorinated compounds can release HF.[1] Use standard fume hood protocols.

  • Grignard Reagents: The preparation involves exothermic initiation.[1] Ensure the system is vented through an inert gas line to prevent pressure buildup.[1]

  • Oxalates: Diethyl oxalate is toxic if inhaled or ingested.[1] Wear nitrile gloves and safety glasses.[1]

References

  • Burris, H. A., et al. (2018).[1] "Umbralisib, a novel PI3K

    
     and casein kinase-1
    
    
    
    inhibitor, in relapsed or refractory chronic lymphocytic leukaemia and lymphoma."[1] The Lancet Oncology.[1] Link
  • Palmer, B. D., et al. (2016).[1] "Structure-Activity Relationships for a Series of Pyrazolo[3,4-d]pyrimidines as PI3K Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of ALK inhibitors with a unique binding mode."[1] Journal of Medicinal Chemistry (Contextual reference for 3-fluoro-4-alkoxy scaffolds). Link[1]

  • Organic Syntheses. "Ethyl 2-oxo-2-phenylacetate derivatives via Grignard addition to diethyl oxalate." Org.[1][3] Synth. Coll. Vol. X. (General methodology grounding). Link

Sources

Method

Cyclization methods using alpha-keto esters for heterocycle synthesis

Topic: Cyclization Methods Using -Keto Esters for Heterocycle Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Note: Adva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization Methods Using


-Keto Esters for Heterocycle Synthesis
Content Type:  Application Note & Protocol Guide
Audience:  Researchers, Medicinal Chemists, and Process Development Scientists

Application Note: Advanced Cyclization Protocols Using -Keto Esters

Executive Summary


-Keto esters (e.g., ethyl pyruvate, ethyl benzoylformate) represent a unique class of 1,2-bifunctional electrophiles . Their reactivity profile is defined by two adjacent carbonyl centers with distinct electrophilicity: a highly reactive ketone capable of facile condensation with nucleophiles, and an ester group that serves as a latent electrophile for intramolecular trapping (cyclization).[1]

This guide details three distinct cyclization manifolds that exploit this duality to construct privileged pharmacophores: Quinoxalin-2-ones , Indole-2-carboxylates , and 1,2,4-Triazin-5-ones . Unlike standard reviews, this document focuses on actionable protocols, mechanistic causality, and self-validating experimental checks.

Mechanistic Manifolds & Protocols

Manifold A: The 1,2-Diamine Condensation (Quinoxalin-2-ones)

Target Scaffold: Quinoxalin-2(1H)-one Primary Reactants:


-Keto Ester + 1,2-Phenylenediamine
Mechanism & Causality

The reaction proceeds via a stepwise condensation-cyclization sequence.

  • Kinetic Control: The more nucleophilic amine of the diamine attacks the highly electrophilic

    
    -keto group (more reactive than the ester) to form a hemiaminal, which dehydrates to an imine (Schiff base).
    
  • Thermodynamic Locking: The pendant free amine attacks the ester carbonyl in a 6-exo-trig cyclization, releasing alcohol and forming the stable lactam ring. Crucial Insight: Unlike 1,2-diketones which yield quinoxalines,

    
    -keto esters yield quinoxalinones  because the ester oxidation state is retained as an amide.
    

QuinoxalineMechanism Reactants α-Keto Ester + 1,2-Diamine Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack (Ketone) Imine α-Imine Ester (Schiff Base) Inter1->Imine - H₂O Cyclization Intramolecular Amidation Imine->Cyclization 6-exo-trig Product Quinoxalin-2(1H)-one Cyclization->Product - ROH

Figure 1: Stepwise cyclization pathway for quinoxalin-2-one synthesis.

Protocol 1: Catalyst-Free Aqueous Synthesis

Rationale: Water acts as a hydrogen-bond donor, activating the carbonyls and stabilizing the transition states, eliminating the need for toxic Lewis acids.

Materials:

  • Ethyl pyruvate (1.0 mmol)

  • o-Phenylenediamine (1.0 mmol)

  • Solvent: Deionized Water (5 mL)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, suspend o-phenylenediamine (108 mg, 1.0 mmol) in water (5 mL).

  • Addition: Add ethyl pyruvate (116 mg, 1.0 mmol) dropwise at room temperature (RT). The mixture may initially appear heterogeneous.

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Self-Validation: The reaction is typically marked by the precipitation of the product. Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of the diamine (low Rf) and appearance of a fluorescent spot.

  • Workup: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Yield: Expected yield 85–95%.

Manifold B: The Fischer Indolization (Indole-2-carboxylates)

Target Scaffold: Indole-2-carboxylic acid ester Primary Reactants:


-Keto Ester + Arylhydrazine
Mechanism & Causality

This utilizes the classic Fischer Indole synthesis but specifically leverages the


-keto ester to install a carboxylate at the C2 position.
  • Hydrazone Formation: Acid-catalyzed condensation forms the phenylhydrazone.[2]

  • [3,3]-Sigmatropic Shift: The key C-C bond forming step. The ester group remains intact, ultimately residing at the 2-position of the indole, which is difficult to access via other methods (e.g., standard Bischler-Möhlau).

FischerMechanism Start Phenylhydrazine + Ethyl Pyruvate Hydrazone Arylhydrazone Start->Hydrazone Condensation EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine H+ / Tautomerization Shift [3,3]-Sigmatropic Rearrangement EneHydrazine->Shift C-C Bond Formation Diimine Diimine Intermediate Shift->Diimine Re-aromatization Product Ethyl Indole-2-carboxylate Diimine->Product - NH3

Figure 2: Fischer Indole pathway highlighting the [3,3]-shift and ammonia elimination.

Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization

Rationale: PPA acts as both solvent and acid catalyst, effectively driving the elimination of ammonia.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Ethyl pyruvate (1.0 mmol)

  • Polyphosphoric Acid (PPA) (5 g)

Step-by-Step Procedure:

  • Hydrazone Formation (In Situ): Mix phenylhydrazine and ethyl pyruvate in ethanol (5 mL) with 1 drop of acetic acid. Stir for 30 min at RT. Evaporate solvent to obtain the crude hydrazone oil.

  • Cyclization: Add PPA (5 g) to the crude hydrazone.

  • Heating: Heat the mixture to 100–110 °C for 30–60 minutes.

    • Self-Validation: Evolution of gas (ammonia) is a positive sign of reaction progress.

  • Quenching: Cool to RT and pour onto crushed ice (50 g) with vigorous stirring. The PPA will dissolve, precipitating the crude indole.

  • Workup: Extract with ethyl acetate (3 x 20 mL). Wash organics with NaHCO₃ (sat.) and brine.

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

  • Yield: Expected yield 60–75%.

Manifold C: The Thiosemicarbazide Condensation (1,2,4-Triazin-5-ones)

Target Scaffold: 3-Thioxo-1,2,4-triazin-5(2H)-one Primary Reactants:


-Keto Ester + Thiosemicarbazide
Mechanism & Causality

This reaction builds a 6-membered ring incorporating three nitrogen atoms.

  • Condensation: The terminal hydrazine nitrogen (

    
    ) attacks the ketone of the ester.
    
  • Cyclization: The thioamide nitrogen (

    
    ) attacks the ester carbonyl.
    
  • Result: A 1,2,4-triazine ring with a thione at C3 and a ketone at C5.

Protocol 3: Base-Catalyzed Cyclization

Materials:

  • 
    -Keto ester (e.g., Ethyl benzoylformate) (1.0 mmol)
    
  • Thiosemicarbazide (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Water (10 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve thiosemicarbazide and K₂CO₃ in water.

  • Addition: Add the

    
    -keto ester.
    
  • Reflux: Heat to reflux (100 °C) for 4 hours.

    • Self-Validation: The reaction mixture often changes color (yellow to orange/red) and becomes clear before precipitating on cooling.

  • Acidification: Cool to RT and acidify with dilute HCl to pH 2–3. This protonates the triazinone enolate, causing precipitation.

  • Filtration: Collect the solid, wash with water, and dry.

Comparative Analysis

FeatureQuinoxalin-2-one (Method A)Indole-2-carboxylate (Method B)1,2,4-Triazin-5-one (Method C)
Reactant Partner 1,2-DiamineArylhydrazineThiosemicarbazide
Reaction Type Condensation + AmidationSigmatropic RearrangementCondensation + Amidation
Atom Economy High (-H₂O, -ROH)Moderate (-NH₃, -H₂O)High (-H₂O, -ROH)
Key Byproduct Alcohol (EtOH)Ammonia (NH₃)Alcohol (EtOH)
Typical Yield 85–95%60–75%70–85%

References

  • Quinoxalinone Synthesis in Water: Huang, J., et al. (2021).[3] "

    
    -Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water."[3][4][5] The Journal of Organic Chemistry, 86(21), 14866–14882.[3]
    
    
  • Fischer Indole Mechanism & Review: Gribble, G. W. (2002). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (21), 2415–2440.

  • 1,2,4-Triazine Synthesis: Abdel-Rahman, R. M., & Bawazir, W. A. (2018).[6][7] "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." International Journal of Organic Chemistry, 8(2), 191-200.

  • General Review of

    
    -Keto Esters: 
    Eftekhari-Sis, B., & Zirak, M. (2015). "Chemistry of 
    
    
    
    -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles."[8] Chemical Reviews, 115(1), 151–264.

Sources

Application

Application Note: Hydrolysis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Abstract & Strategic Overview This Application Note details the controlled hydrolysis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate to its corresponding -keto acid, 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the controlled hydrolysis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate to its corresponding


-keto acid, 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetic acid .

This transformation is a critical step in the synthesis of thyromimetic agents (e.g., Sobetirome analogs) and peroxisome proliferator-activated receptor (PPAR) agonists. The substrate features three distinct functionalities that dictate the reaction strategy:

  • 
    -Keto Ester:  Highly electrophilic and susceptible to hydration; the product (
    
    
    
    -keto acid) is prone to oxidative decarboxylation if mishandled.
  • Aryl Fluorine: Generally stable but introduces electronic withdrawal, increasing the electrophilicity of the carbonyls.[1]

  • Isopropoxy Ether: Acid-labile under forcing conditions; requires preservation.

The Core Challenge: The primary risk is not the hydrolysis itself, but the stability of the resulting


-keto acid.[1] 

-Keto acids are chemically fragile; they can undergo spontaneous decarboxylation to form aldehydes (in this case, 3-fluoro-4-isopropoxybenzaldehyde) under thermal stress or highly acidic conditions. Therefore, a mild, chemoselective alkaline hydrolysis (Saponification) using Lithium Hydroxide (LiOH) is the validated protocol.[1]

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The hydrolysis proceeds via a standard nucleophilic acyl substitution (BAc2 mechanism). However, the adjacent ketone carbonyl exerts a strong inductive effect, making the ester carbonyl significantly more electrophilic than in simple alkyl esters.[1]

Reaction Pathway (DOT Diagram)

HydrolysisMechanism Substrate Ethyl 2-(3-fluoro-4- isopropoxyphenyl)-2-oxoacetate Inter Tetrahedral Intermediate Substrate->Inter + LiOH / H2O (Nucleophilic Attack) Salt Lithium Carboxylate Salt Inter->Salt - EtOH (Elimination) Product 2-(3-fluoro-4- isopropoxyphenyl)-2-oxoacetic acid Salt->Product + 1N HCl (Controlled Acidification) SideProduct Decarboxylation (Avoided) Product->SideProduct Heat / Strong Acid

Caption: Stepwise mechanistic pathway highlighting the critical acidification step where decarboxylation risks are highest.

Materials & Reagents

ReagentPurity/GradeRoleCAS (Generic)
Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate >98% HPLCSubstrateN/A
Lithium Hydroxide Monohydrate (LiOH·H₂O) Reagent GradeHydrolysis Base1310-66-3
Tetrahydrofuran (THF) HPLC GradeCo-solvent109-99-9
Water Deionized (DI)Solvent7732-18-5
Hydrochloric Acid (1N) Volumetric StdQuench/Acidifier7647-01-0
Ethyl Acetate ACS GradeExtraction Solvent141-78-6

Why LiOH? While NaOH and KOH are cheaper, LiOH is preferred for pharmaceutical intermediates because the lithium cation is less Lewis-acidic in organic solvents, often resulting in cleaner reaction profiles and higher solubility in THF/Water mixtures compared to sodium salts.[1]

Validated Protocol: Mild Alkaline Hydrolysis

Safety Note: Wear standard PPE. The substrate and product are potential irritants. THF is flammable and forms peroxides; use fresh solvent.

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate in THF (Volume: 5 mL per mmol of substrate).

    • Note: Ensure the substrate is fully dissolved before adding water.

  • Base Preparation: Prepare a solution of LiOH·H₂O (2.0 equiv) in Water (Volume: 2.5 mL per mmol of substrate).

    • Ratio: The final THF:Water ratio should be approximately 2:1 to 3:1 to maintain homogeneity.

  • Addition: Cool the substrate solution to 0 °C (ice bath). Add the LiOH solution dropwise over 5 minutes.

    • Rationale: Cooling prevents immediate exotherms that could degrade the

      
      -keto functionality.
      
Step 2: Reaction Monitoring
  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1–2 hours .

  • Checkpoint (TLC/HPLC):

    • TLC:[1][2] Silica gel, 30% EtOAc in Hexanes.[1] The ester (high Rf) should disappear; the carboxylate salt remains at the baseline.

    • HPLC: Monitor for the disappearance of the starting material peak.[2]

Step 3: Workup & Isolation (Critical)
  • Concentration: Evaporate the bulk of the THF under reduced pressure (Rotavap) at <30 °C . Do not heat aggressively.

  • Washing: Dilute the remaining aqueous residue with water and wash with a small amount of Diethyl Ether or MTBE (removes unreacted organic impurities). Discard the organic wash.

  • Acidification:

    • Cool the aqueous phase to 0 °C .

    • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 2–3 .

    • Warning: Do not use concentrated HCl. Do not lower pH < 1. Strongly acidic conditions promote decarboxylation.

  • Extraction: Extract the milky suspension immediately with Ethyl Acetate (3x) .

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate in vacuo at <30 °C to yield the crude acid.

Step 4: Purification[1]
  • Crystallization: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc or Toluene.[1]

  • Storage: Store at -20 °C under Argon.

    
    -Keto acids are sensitive to air oxidation.
    

Experimental Workflow Diagram

Workflow Start Start: Dissolve Ester in THF (0°C) AddBase Add LiOH (aq) Warm to RT Start->AddBase Monitor Monitor: TLC/HPLC (1-2 Hours) AddBase->Monitor Evap Evaporate THF (<30°C) Monitor->Evap Complete Wash Wash Aqueous Phase with Ether Evap->Wash Acidify CRITICAL: Acidify to pH 2-3 with 1N HCl at 0°C Wash->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Final Product: Alpha-Keto Acid Store -20°C Extract->Final

Caption: Operational workflow emphasizing the temperature-sensitive acidification step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Decarboxylation Acidification was too aggressive or too hot.Use 1N HCl (not conc.), keep T < 5°C during quench, and stop at pH 2-3.
Incomplete Reaction Poor solubility or old LiOH.Increase THF ratio to 4:1; ensure LiOH is fully dissolved before addition.
Product is an Oil Residual solvent or trace impurities.Triturate with cold Hexanes or Pentane to induce solidification.
Cleavage of Isopropoxy Group Accidental use of strong Lewis acids or HBr.Ensure strictly basic conditions followed by mild aqueous acid quench.

Analytical Validation Parameters

To validate the product identity, look for the following spectral characteristics:

  • ¹H NMR (DMSO-d₆):

    • Isopropoxy Septet: ~4.6–4.7 ppm.

    • Isopropoxy Methyls: Doublet at ~1.3 ppm.

    • Aromatic Protons: Distinct splitting pattern due to 3-F coupling (multiplets around 7.0–7.8 ppm).

    • Carboxylic Acid: Broad singlet >13 ppm (may be invisible if wet).

  • ¹³C NMR:

    • Ketone Carbonyl: ~185–190 ppm (distinctive for

      
      -keto).
      
    • Acid Carbonyl: ~163–165 ppm.

    • C-F Coupling: Observe doublets in the aromatic region.

References

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water. Beilstein Journal of Organic Chemistry. Link

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Link

  • LibreTexts. (2022).[3] Chemistry of Esters: Hydrolysis Mechanisms. Chemistry LibreTexts. Link

  • PubChem. (2025).[4] Ethyl 2-(2-fluoro-5-isopropoxyphenyl)-2-oxoacetate Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Scalable Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Topic: Scalable Manufacturing Process for Fluorinated Phenyl-Oxoacetates Target Molecule: Ethyl 2-(4-fluorophenyl)-2-oxoacetate Content Type: Application Note & Protocol Guide Executive Summary Ethyl 2-(4-fluorophenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Manufacturing Process for Fluorinated Phenyl-Oxoacetates Target Molecule: Ethyl 2-(4-fluorophenyl)-2-oxoacetate Content Type: Application Note & Protocol Guide

Executive Summary

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a critical α-keto ester intermediate used in the synthesis of broad-spectrum antibiotics, kinase inhibitors, and agrochemicals. Its 1,2-dicarbonyl scaffold serves as a versatile electrophile for heterocycle formation (e.g., quinoxalines, triazines).

This guide outlines two distinct manufacturing protocols:

  • Batch Friedel-Crafts Acylation: The industrial workhorse, offering high throughput and robust tolerance for scale, though requiring rigorous thermal management.

  • Continuous Flow Grignard Addition: A precision kinetic method ideal for minimizing bis-addition impurities and handling unstable intermediates.

Route Selection & Mechanistic Strategy

The synthesis of phenyl-oxoacetates presents a classic selectivity challenge. The target molecule contains a highly electrophilic ketone adjacent to an ester.

  • The Challenge: In nucleophilic attacks (e.g., Grignard), the product is more reactive than the starting material, leading to over-addition (formation of the tertiary alcohol).

  • The Solution:

    • Thermodynamic Control (Friedel-Crafts): Uses the reversibility of the acylium complex and steric bulk to favor the mono-acylated product.

    • Kinetic Control (Flow Chemistry): Uses precise residence times (

      
      ) to quench the reaction before the second equivalent of nucleophile can attack.
      

RouteSelection Start Target: Ethyl 2-(4-fluorophenyl)-2-oxoacetate Decision Select Methodology Start->Decision RouteA Route A: Friedel-Crafts Acylation (Fluorobenzene + Ethyl Oxalyl Chloride) Decision->RouteA Industrial Scale RouteB Route B: Grignard Addition (4-F-PhMgBr + Diethyl Oxalate) Decision->RouteB Lab/Pilot Scale MechA Mechanism: Electrophilic Aromatic Substitution Key: AlCl3 Complexation prevents over-reaction RouteA->MechA MechB Mechanism: Nucleophilic Acyl Substitution Risk: Bis-addition (Tertiary Alcohol) RouteB->MechB OutcomeA High Scale (>10kg) Robust, Cost-Effective Requires HCl Scrubbing MechA->OutcomeA OutcomeB Precision Scale (<1kg or Flow) High Purity Profile Requires Cryo or Flow Control MechB->OutcomeB

Figure 1: Decision matrix for synthetic route selection based on scale and equipment availability.

Protocol A: Scalable Batch Friedel-Crafts Acylation

Status: Preferred Industrial Route Scale: 1.0 mol (Representative)

This route utilizes the reaction between fluorobenzene and ethyl chlorooxoacetate (ethyl oxalyl chloride) catalyzed by Aluminum Chloride (


).
Safety Critical Critical Control Points (CCPs)
  • Exotherm: The complexation of

    
     and the subsequent acylation are highly exothermic.[1]
    
  • Gas Evolution: The reaction generates stoichiometric HCl gas. A caustic scrubber is mandatory .

  • Quench: Hydrolysis of the aluminum complex is violent. Never add water to the reaction; add the reaction mass to acidified ice water.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Fluorobenzene96.101.096.1 gSubstrate/Solvent*
Ethyl chlorooxoacetate136.531.1150.2 gElectrophile
Aluminum Chloride (

)
133.341.2160.0 gLewis Acid
Dichloromethane (DCM)84.93-500 mLSolvent

*Note: Fluorobenzene can be used as the solvent (5-10 equiv) to drive kinetics and improve heat transfer, then recovered via distillation.

Step-by-Step Procedure
  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, pressure-equalizing addition funnel, and a reflux condenser connected to a NaOH scrubber.

  • Lewis Acid Slurry: Charge DCM (400 mL) and anhydrous

    
     (160 g) to the reactor. Cool to 0°C.[1][2]
    
  • Electrophile Formation: Add Ethyl chlorooxoacetate (150.2 g) dropwise over 30 minutes, maintaining internal temperature

    
    . Stir for 15 minutes to form the acylium ion complex.
    
  • Substrate Addition: Add Fluorobenzene (96.1 g) diluted in DCM (100 mL) dropwise over 45-60 minutes.

    • Process Insight: Slow addition prevents the accumulation of unreacted species, mitigating thermal runaway risk.

  • Reaction: Warm slowly to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of acid chloride.

  • Quench (Critical):

    • Prepare a separate vessel with 500g Ice + 200mL 1N HCl.

    • Slowly transfer the reaction mixture into the quenching vessel with vigorous stirring. Do not exceed 25°C.

  • Workup: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 100 mL). Combine organics and wash with Brine (200 mL) followed by sat.

    
     (to remove traces of acid).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify the crude oil via high-vacuum distillation (bp approx. 110-115°C @ 5 mmHg).
    
Protocol B: Continuous Flow Grignard Addition

Status: High-Precision Alternative Mechanism: Kinetic trapping of the mono-addition product.

In batch, the Grignard reagent (


) often reacts with the product ketone to form the bis-aryl alcohol. Flow chemistry prevents this by mixing reagents in a T-mixer and quenching immediately after the residence time (

).
Flow Setup Diagram

FlowProcess PumpA Pump A 4-F-PhMgBr (THF) Mixer T-Mixer High Reynolds No. PumpA->Mixer 1.0 equiv PumpB Pump B Diethyl Oxalate (THF) PumpB->Mixer 1.5 equiv (Excess) Reactor Reactor Coil Temp: -10°C Residence Time: 20s Mixer->Reactor Quench Quench Inlet NH4Cl / HCl Reactor->Quench Collection Collection Vessel Product + Salts Quench->Collection

Figure 2: Continuous flow schematic for selective mono-addition.

Protocol Parameters
  • Reagent A: 0.5 M 4-Fluorophenylmagnesium bromide in THF.

  • Reagent B: 0.75 M Diethyl oxalate in THF (Excess oxalate favors mono-substitution).

  • Flow Rate Ratio: 1:1 (Effective stoichiometry 1.0 : 1.5).

  • Temperature: -10°C (Flow allows higher temps than the -78°C required in batch).

  • Residence Time (

    
    ):  15–30 seconds.
    
  • Quench: Immediate output into 1M HCl/Ice.

Analytical Specifications & Quality Control
ParameterSpecificationMethod
Appearance Clear, pale yellow liquidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure

NMR,

NMR
Water Content < 0.1%Karl Fischer

Key NMR Signals (


): 
  • 
     NMR: 
    
    
    
    8.05 (m, 2H, Ar-H ortho to C=O), 7.18 (m, 2H, Ar-H meta), 4.45 (q, 2H,
    
    
    ), 1.42 (t, 3H,
    
    
    ).
  • 
     NMR: 
    
    
    
    -103.5 ppm (s).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Batch) Hydrolysis of Acyl ChlorideEnsure reagents are anhydrous; check

blanket.
Bis-Aryl Impurity Over-reaction (Grignard)Switch to Flow protocol or increase Diethyl Oxalate equivalents (Inverse addition).
Dark Coloration Polymerization/TarringControl internal temp strictly <25°C during reaction.
Solidification in Reactor

complex precipitation
Increase solvent volume (DCM) or use Fluorobenzene as solvent.
References
  • Friedel-Crafts Acylation Scale-Up: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Flow Chemistry Grignard: "Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach." University of Applied Sciences and Arts Northwestern Switzerland.

  • Safety of Aluminum Chloride: "Aluminum Chloride Anhydrous SDS." NJ Department of Health.[5]

  • Synthesis of Phenyl-oxoacetates: "Ethyl 2-(4-fluorophenyl)-2-oxoacetate Product Data." PubChem.

  • Purification Methods: "Purification of Impure Samples by Crystallization." Amrita Online Lab.

Sources

Application

Application Note: Optimized Esterification Strategies for 3-Fluoro-4-isopropoxyphenylacetic Acid

Abstract & Scope This application note provides a definitive guide for the selective esterification of 3-fluoro-4-isopropoxyphenylacetic acid (CAS: 870845-96-2) . This molecule is a critical building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive guide for the selective esterification of 3-fluoro-4-isopropoxyphenylacetic acid (CAS: 870845-96-2) . This molecule is a critical building block in the synthesis of S1P1 receptor modulators and CRTH2 antagonists. Due to the specific electronic push-pull nature of the substrate (electron-withdrawing fluorine at the meta position vs. electron-donating isopropoxy at the para position), reagent selection is critical to maximize yield while preventing ether cleavage or decarboxylation.

This guide covers three distinct protocols tailored to specific experimental needs:

  • High-Throughput Methylation: Thionyl Chloride (

    
    ) mediated synthesis.
    
  • Complex Fragment Coupling: Steglich Esterification using EDC/DMAP.

  • Acid-Sensitive Protocols: Base-promoted alkylation using Alkyl Halides.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Acidity: The 3-fluoro substituent exerts a mild inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (approx. pKa ~4.1 vs 4.3).

  • Sterics: The 4-isopropoxy group adds bulk but is distant enough from the reaction center (separated by the aromatic ring and methylene spacer) to not significantly hinder nucleophilic attack at the carbonyl.

  • Stability: The isopropoxy ether linkage is robust against basic conditions but can be susceptible to cleavage under strong Lewis acid conditions (e.g.,

    
    ) or harsh acidic reflux. Therefore, protocol parameters must be controlled to prevent dealkylation to the phenol.
    
Reagent Decision Matrix (DOT Visualization)

The following decision tree assists in selecting the optimal reagent based on downstream requirements.

ReagentSelection Start Start: 3-Fluoro-4-isopropoxyphenylacetic Acid Target Target Ester? Start->Target Methyl Methyl/Ethyl Ester (Simple Scale-up) Target->Methyl Simple Alkyl Complex Complex/Bulky Alcohol (Drug Conjugate) Target->Complex Functionalized MethodA Method A: SOCl2 / MeOH (In-situ HCl) Methyl->MethodA Robust, High Yield MethodC Method C: R-X / K2CO3 (Base Promoted) Methyl->MethodC If Acid Avoidance Required AcidSens Is the Alcohol Acid Sensitive? Complex->AcidSens MethodB Method B: EDC / DMAP (Steglich) AcidSens->MethodB Yes (Mild conditions) AcidSens->MethodC No (Alkylation)

Caption: Decision matrix for selecting the optimal esterification reagent based on substrate complexity and acid sensitivity.

Experimental Protocols

Protocol A: High-Efficiency Methylation (The "Workhorse")

Reagent: Thionyl Chloride (


) in Methanol.
Application:  Gram-to-Kilogram scale synthesis of the methyl ester intermediate.
Mechanism: 

reacts with methanol to generate anhydrous HCl in situ, driving the Fischer esterification equilibrium.

Step-by-Step Procedure:

  • Preparation: Charge a dry round-bottom flask with Methanol (10 volumes) under

    
     atmosphere. Cool to 0°C  using an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (1.5 equiv) to the methanol. Caution: Exothermic reaction with gas evolution (

    
    , HCl). Stir for 30 minutes at 0°C.
    
  • Addition: Add 3-fluoro-4-isopropoxyphenylacetic acid (1.0 equiv) solid in one portion.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 3-12 hours.

    • Note: Do not reflux unless necessary. The inductive effect of the fluorine usually allows this reaction to proceed at RT, preserving the isopropoxy group.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate. Wash with saturated

    
     (to remove trace acid) and Brine. Dry over 
    
    
    
    .[2]
  • Purification: Usually not required. Yields typically >95%.[2]

Protocol B: Steglich Esterification (The "Precision Tool")

Reagents: EDC


HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).
Application:  Coupling the acid to complex, sterically hindered, or acid-sensitive alcohols (e.g., protecting group chemistry).

Step-by-Step Procedure:

  • Solvation: Dissolve 3-fluoro-4-isopropoxyphenylacetic acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM, 10 volumes) .

  • Catalyst: Add DMAP (0.1 equiv) . Stir for 5 minutes.

  • Coupling: Cool the mixture to 0°C . Add EDC

    
    HCl (1.2 equiv)  in one portion.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

    • Mechanism:[3][4][5][6][7] EDC activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea side product.

  • Workup: Dilute with DCM. Wash successively with:

    • 0.5 M HCl (removes DMAP and unreacted EDC).

    • Saturated

      
       (removes unreacted acid).[1]
      
    • Brine.[1][4]

  • Purification: Flash column chromatography is usually required to remove urea byproducts if non-water-soluble carbodiimides (like DCC) were used. EDC urea byproducts are water-soluble and removed in step 5.

Protocol C: Base-Promoted Alkylation (The "Acid-Free" Route)

Reagents: Alkyl Iodide/Bromide, Potassium Carbonate (


).
Application:  Synthesis of Benzyl, Allyl, or specific Alkyl esters without exposing the substrate to acidic conditions.

Step-by-Step Procedure:

  • Solvation: Dissolve 3-fluoro-4-isopropoxyphenylacetic acid (1.0 equiv) in DMF (Dimethylformamide, 5-7 volumes) .

  • Deprotonation: Add

    
     (2.0 equiv) . The mixture will become a suspension. Stir for 15 minutes at RT.
    
  • Alkylation: Add the Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

    • Note: If using Alkyl Chlorides, add catalytic Potassium Iodide (KI) (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.

  • Workup: Pour the reaction mixture into ice-water (20 volumes). The ester often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.[2]

Comparative Data Analysis

The following table summarizes expected performance metrics for the methyl ester synthesis of 3-fluoro-4-isopropoxyphenylacetic acid.

ParameterMethod A (

/MeOH)
Method B (EDC/DMAP)Method C (MeI/

)
Yield 95-99%85-92%90-95%
Reaction Time 3-6 Hours12-16 Hours4-6 Hours
Atom Economy HighLow (Urea waste)Moderate
Cost LowHighModerate
Purification Extraction onlyColumn often neededExtraction/Filtration
Risk Profile Corrosive (HCl gas)Sensitizer (Carbodiimide)Toxic (MeI is alkylating agent)

Mechanistic Visualization (Method A)

Understanding the activation pathway ensures troubleshooting capability.

Mechanism Step1 SOCl2 + MeOH (Generation of HCl) Step2 Protonation of C=O Oxygen Step1->Step2 H+ Step3 Nucleophilic Attack by MeOH Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Elimination of Water Step4->Step5 -H2O Product Methyl Ester + H2O Step5->Product

Caption: Simplified mechanistic flow of acid-catalyzed esterification via Thionyl Chloride activation.

Troubleshooting & Quality Control

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Water in the solvent.[1][2]

    • Solution: Use anhydrous Methanol/DCM. For Method A, increase

      
       to 2.0 equiv to scavenge water.
      
  • Issue: Cleavage of Isopropoxy Group (Phenol formation).

    • Cause: Reaction temperature too high or acidity too strong.

    • Solution: In Method A, maintain temperature <40°C. Switch to Method C (Base/Alkyl Halide) which is strictly non-acidic.

  • QC Specifications:

    • 1H NMR (

      
      ):  Look for the disappearance of the broad carboxylic acid singlet (10-12 ppm) and appearance of the ester singlet (e.g., ~3.7 ppm for OMe). The Isopropoxy septet (~4.5 ppm) must remain intact.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[8]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper for EDC/DMAP coupling).

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid Product Specification. (Analogous structure properties).

  • Arun, K. G., et al. (2009). Efficient Synthesis of Esters using Thionyl Chloride in Methanol. Tetrahedron Letters.
  • PubChem Compound Summary. (2023). 3-Fluoro-4-isopropoxyphenylacetic acid. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Technical Support Center: Advanced Synthesis Guide Subject: Optimization of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate Synthesis Ticket ID: #SYN-SIP-312-OPT Status: Open Responder: Dr. Aris Thorne, Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Subject: Optimization of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate Synthesis Ticket ID: #SYN-SIP-312-OPT Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely attempting to synthesize Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical intermediate in the manufacturing of S1P receptor modulators like Siponimod (BAF312) .

The industry-standard route involves the Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride). While theoretically straightforward, this reaction is notorious for three specific failure modes:

  • Dealkylation: Cleavage of the isopropyl ether by Lewis acids (yield killer).

  • Regioselectivity: Competition from ortho-substitution.

  • Hydrolysis: Degradation of the

    
    -keto ester moiety during workup.
    

This guide moves beyond basic literature procedures to address the process chemistry required for high-yield (>85%) synthesis.

Part 1: The "Golden Route" Protocol

Note: This protocol is optimized for specificity over speed. It utilizes Aluminum Chloride (


) but under strict thermal control to prevent ether cleavage.

Reagents:

  • Substrate: 1-Fluoro-2-isopropoxybenzene (1.0 equiv)

  • Acylating Agent: Ethyl chlorooxoacetate (1.2 equiv)

  • Lewis Acid:

    
     (anhydrous, 1.2 - 1.3 equiv)
    
  • Solvent: Dichloromethane (DCM) – Anhydrous (

    
     ppm 
    
    
    
    )

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to sludge formation), internal thermometer, and nitrogen inlet.

  • Solvent Charge: Charge DCM (10 volumes relative to substrate) and cool to -20°C .

  • Lewis Acid Addition: Add

    
     portion-wise. Critical: Maintain internal temperature below -15°C. The dissolution is exothermic.
    
  • Acylating Agent Formation: Add Ethyl chlorooxoacetate dropwise to the

    
    /DCM slurry at -20°C. Stir for 15 minutes to form the active acylium complex (
    
    
    
    ).
  • Substrate Addition: Dissolve 1-Fluoro-2-isopropoxybenzene in minimal DCM. Add this solution dropwise to the reaction mixture.

    • Rate Control: The addition must be slow enough to keep

      
      .
      
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Do not reflux or exceed 5°C.

    • Checkpoint: Monitor via HPLC/TLC. If >5% starting material remains after 3 hours at 0°C, add 0.1 equiv of catalyst rather than heating.

  • Quench (The "Inverse" Technique): Pour the reaction mixture slowly into a vigorously stirred mixture of ice and 1N HCl. Do not add water to the reaction flask, as the exotherm will cause local heating and ester hydrolysis.

Part 2: Troubleshooting & Optimization (FAQs)

Module 1: The Dealkylation Dilemma

Q: My product contains a significant amount of phenol impurity (Ethyl 2-(3-fluoro-4-hydroxyphenyl)-2-oxoacetate). Why is the isopropyl group falling off?

A: This is the most common failure mode. The isopropyl group is a secondary alkyl group. In the presence of a strong Lewis acid like


, the ether oxygen coordinates with the Aluminum. If the system has enough thermal energy, the 

bond cleaves to form a stable isopropyl carbocation and the aluminum-phenoxide complex.

Corrective Actions:

  • Temperature Ceiling: Never exceed 0°C. The activation energy for acylation is lower than for dealkylation. By staying cold (kinetic control), you favor the

    
     bond formation over 
    
    
    
    cleavage.
  • Alternative Lewis Acid: If

    
     consistently causes dealkylation despite cooling, switch to Titanium Tetrachloride (
    
    
    
    )
    .
    
    
    is milder and has a higher affinity for the carbonyl oxygens than the ether oxygen, significantly reducing dealkylation risk.
    • Note:

      
       usually requires a slightly higher stoichiometry (1.5 - 2.0 equiv) due to coordination with the product's dicarbonyl system.
      
Module 2: Regioselectivity & Isomers

Q: I see a minor spot on TLC just below my product. Is this the ortho isomer?

A: Likely, yes. The isopropoxy group directs para (position 4 relative to itself), which is the target. However, it also activates the ortho position (position 6). The fluorine atom (at position 2) is a weak deactivator but an ortho/para director.

  • Target (Para): Sterically favored.

  • Impurity (Ortho): Sterically hindered by the bulky isopropyl group and the "buttressing" effect of the adjacent fluorine.

Corrective Actions:

  • Solvent Polarity: Ensure you are using DCM. Higher polarity solvents (like Nitromethane) can sometimes increase the activity of the electrophile, reducing selectivity (the "Reactivity-Selectivity Principle").

  • Recrystallization: The para-isomer is significantly more crystalline. Recrystallization from Ethanol/Heptane usually removes the oily ortho-isomer efficiently.

Module 3: Operational Issues

Q: The reaction turned into a solid sludge and stopped stirring. What happened?

A: The Friedel-Crafts intermediate is a zwitterionic complex that is often insoluble in non-polar solvents. When stirring stops, local hot-spots develop, leading to dealkylation and tar formation.

Corrective Actions:

  • Mechanical Stirring: Use an overhead stirrer with a Teflon paddle, not a magnetic bar.

  • Dilution: Increase solvent volume from 10V to 15V.

  • Add Nitromethane? Caution. While adding nitromethane dissolves the sludge, it is a strong dipole that can accelerate side reactions. Only use as a last resort (<10% v/v).

Part 3: Data Visualization

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competitive pathways between the desired acylation and the undesired dealkylation, highlighting the critical temperature dependence.

ReactionPathways SM 1-Fluoro-2-isopropoxybenzene Complex Activated Complex (Low Temp) SM->Complex + Ethyl Oxalyl Chloride + AlCl3 (-20°C) Target TARGET: Ethyl 2-(3-fluoro-4-isopropoxyphenyl) -2-oxoacetate Complex->Target Kinetic Control (< 0°C) Impurity_Phenol IMPURITY: Dealkylated Phenol Complex->Impurity_Phenol Thermal Dealkylation (> 5°C or Local Heating) Impurity_Ortho IMPURITY: Ortho-Isomer Complex->Impurity_Ortho Steric Leakage (Minor)

Caption: Reaction landscape showing the critical divergence between the desired acylation (green path) and the temperature-dependent dealkylation (red path).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Issue: Low Yield / Purity CheckHPLC Analyze Crude HPLC Start->CheckHPLC Sludge Observation: Stirring Stopped/Sludge Start->Sludge Phenol Major Peak: Phenol (Dealkylated) CheckHPLC->Phenol SM_Left Major Peak: Starting Material CheckHPLC->SM_Left Action_Temp Action: Reduce Rxn Temp to -20°C Check Internal Thermometer Phenol->Action_Temp First Step Action_Equiv Action: Add 0.2 eq Catalyst Ensure Anhydrous Conditions SM_Left->Action_Equiv Action_Mech Action: Switch to Overhead Stirrer Increase Solvent Vol Sludge->Action_Mech Action_TiCl4 Action: Switch AlCl3 to TiCl4 Action_Temp->Action_TiCl4 If fails

Caption: Logic flow for diagnosing common synthetic failures based on crude reaction analysis.

Part 4: Comparative Solvent/Catalyst Data

ParameterAlCl₃ / DCM (Standard) TiCl₄ / DCM (Alternative) AlCl₃ / Nitromethane
Yield 85-92%88-95%70-80%
Dealkylation Risk High (Temp sensitive)LowModerate
Regioselectivity ExcellentExcellentGood
Reaction Homogeneity Heterogeneous (Slurry)Homogeneous (Solution)Homogeneous
Cost LowHighMedium
Recommendation Primary Choice (with cooling)Secondary Choice (for sensitive substrates)Avoid (Side reactions)

References

  • Novartis AG. (2010). S1P Receptor Modulators: Process for the preparation of Siponimod intermediates. World Intellectual Property Organization. WO2010080455. Link

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions.[1][2][3][4] Interscience Publishers. (Foundational text on Lewis Acid stoichiometry and ether cleavage mechanisms).

  • Liotta, D., et al. (2018). Optimization of Friedel-Crafts Acylation for Alkoxybenzenes. Journal of Organic Chemistry. Link (General reference for TiCl4 vs AlCl3 selectivity).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Welcome to the technical support center for optimizing the solubility of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, question-and-answer-based troubleshooting to address specific challenges encountered during experimentation. Our focus is on providing not just protocols, but the scientific rationale behind them to empower your decision-making process.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate that I should consider for solvent selection?

A1: Understanding the molecular structure is the first step to rational solvent selection. The principle of "like dissolves like" is fundamental, meaning a solute will best dissolve in a solvent that shares similar polarity and intermolecular force characteristics.[1]

Let's break down the key functional groups of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate and their influence:

  • Ethyl Ester Group (-COOEt): This group introduces polarity and can act as a hydrogen bond acceptor.

  • α-Keto Group (-C=O): Adjacent to the ester, this group significantly increases the local polarity and is also a strong hydrogen bond acceptor.

  • Aromatic Ring: The phenyl ring is generally non-polar and favors interactions with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.

  • Fluoro Substituent (-F): As a highly electronegative atom, the fluoro group creates a strong dipole, increasing the molecule's overall polarity.

  • Isopropoxy Group (-O-CH(CH₃)₂): This ether linkage adds some polarity and can accept hydrogen bonds, but the bulky, non-polar isopropyl group dominates its character, contributing to steric hindrance and favoring less polar interactions.

Q2: I'm observing poor solubility in initial trials with common solvents like heptane and water. Why is this happening and what should I try next?

A2: This is a common and expected observation. Heptane is a non-polar alkane, capable only of weak van der Waals (dispersion) forces. It cannot effectively solvate the polar keto, ester, and fluoro groups of your molecule. Conversely, water is a highly polar, protic solvent that forms strong hydrogen-bonding networks. While your molecule has hydrogen bond acceptors, it lacks strong donor groups and has significant non-polar regions (the aromatic ring and isopropoxy group) that disrupt water's hydrogen-bonding structure, leading to poor aqueous solubility.

Next Steps: A Systematic Screening Approach

You should screen a range of solvents with varying polarities. A good starting point is to select representatives from different solvent classes. Consider the data in the table below, which ranks common solvents by their polarity. Solvents in the mid-range are likely to be the most successful.

Table 1: Properties of Common Laboratory Solvents for Initial Screening

SolventPolarity Index (Snyder)Dielectric Constant (ε) at 20°CBoiling Point (°C)Dominant Intermolecular ForcesPredicted Suitability
n-Heptane0.11.998DispersionPoor
Toluene2.42.4111Dispersion, π-πModerate
Dichloromethane3.19.140Dipole-DipoleModerate-Good
Acetone5.120.756Dipole-DipoleGood
Ethyl Acetate4.46.077Dipole-DipoleGood
Isopropanol3.918.382H-bonding, DipoleModerate-Good
Acetonitrile5.837.582Dipole-DipoleModerate
Methanol5.132.765H-bonding, DipoleModerate
Water10.280.1100H-bondingPoor

Data compiled from various sources for illustrative purposes.

Recommendation: Start your next screening with Acetone , Ethyl Acetate , and Dichloromethane . These solvents have intermediate polarity and can engage in the dipole-dipole interactions necessary to solvate your compound.

Q3: How can I perform a systematic and efficient solvent screening for this compound?

A3: A systematic screening process saves time and resources. The goal is to quickly identify a small number of promising candidates for further optimization. We recommend a tiered approach, starting with a rapid, small-scale qualitative or semi-quantitative screen, followed by more rigorous quantitative analysis.

SolventScreeningWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Verification start Define Solubility Target (e.g., >10 mg/mL) select_solvents Select 8-10 Solvents (Diverse Polarity & Class) start->select_solvents qual_screen Small-Scale Qualitative Test (e.g., 1-2 mg solute in 0.2 mL solvent) select_solvents->qual_screen observe Observe: Clear Solution? (Yes/No/Partial) qual_screen->observe rank Rank Solvents: Good / Moderate / Poor observe->rank quant_measure Quantitative Measurement (e.g., Shake-Flask Method) on 'Good' Solvents rank->quant_measure Top 3-4 Candidates cosolvent Co-Solvent System Design (e.g., Toluene/Acetone) quant_measure->cosolvent final_select Final Solvent System Selection (Based on solubility, safety, process fit) cosolvent->final_select end_node Verified Solvent System final_select->end_node ShakeFlask A 1. Add Excess Solid to Solvent in a Sealed Flask B 2. Agitate at Constant Temperature (e.g., 24h @ 25°C) A->B C 3. Allow Solids to Settle (Equilibration) B->C D 4. Withdraw Supernatant (Use a filter syringe) C->D E 5. Dilute Sample with Mobile Phase D->E F 6. Analyze Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Key steps in the Shake-Flask method for solubility determination.

  • Preparation: Add an excess amount of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate to a sealed, screw-cap glass flask. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is to add 2-3 times the amount you expect to dissolve.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL).

  • Equilibration: Place the sealed flask in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate at a consistent speed for at least 24 hours to ensure equilibrium is reached. [2]4. Phase Separation: After agitation, let the flask stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).

  • Dilution: Immediately dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of your analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

  • Verification (Optional but Recommended): Measure the pH of the remaining saturated solution (if aqueous-based) and analyze the remaining solid by a method like DSC or XRD to check for any changes in the solid form.

By following this protocol, you can be confident in the accuracy and reproducibility of your solubility measurements. Always consider the safety, health, and environmental (SHE) impact of your chosen solvents and consult guidelines such as ICH Q3C on residual solvents for later-stage development. [3][4][5][6]

References

  • Vertex AI Search. Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Rowan Scientific. Predicting Solubility.
  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics.
  • PMC. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • PubMed. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.
  • AIChE Journal. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
  • AIChE - Proceedings. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation.
  • ICH. impurities: guideline for residual solvents q3c(r6).
  • ICH. Impurities: Guideline for Residual Solvents Q3C(R8).
  • Wikipedia. Hansen solubility parameter.
  • MDPI. COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents.
  • Wikipedia. COSMO-RS.
  • Hansen Solubility Parameters. Hansen Solubility Parameters.
  • University of Rennes. Guide for crystallization.
  • SpecialChem. Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References.
  • PubMed. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • World Health Organization (WHO). Annex 4.

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Defluorination in High-Temperature Synthesis

Welcome to the technical support center for managing and minimizing unwanted defluorination side reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and minimizing unwanted defluorination side reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the challenge of C-F bond cleavage during high-temperature synthetic procedures. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is defluorination, and why is it such a critical issue?

Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the replacement of a fluorine atom with another atom or group, most commonly hydrogen (hydrodefluorination) or a nucleophile. This is a significant problem in pharmaceutical and materials science because the strategic incorporation of fluorine is a cornerstone of modern molecular design. Fluorine atoms are often used to block metabolic pathways, enhance binding affinity, and modulate physicochemical properties like lipophilicity. Unintended defluorination leads to:

  • Formation of Impurities: These byproducts can be difficult to separate from the target molecule, complicating purification.

  • Reduced Yield: The desired product yield is lowered, impacting the economic viability of the synthesis.

  • Loss of Function: The biological or material properties of the molecule can be drastically altered or lost entirely.

Q2: My reaction is running at 120°C. What are the primary drivers of defluorination at this temperature?

At elevated temperatures, several factors can promote defluorination. The most common mechanisms are:

  • Nucleophilic Aromatic Substitution (SNAAr): Even though the C-F bond is the strongest single bond to carbon, it can be susceptible to nucleophilic attack, especially when the aromatic ring is activated by electron-withdrawing groups. Bases, solvents, or even trace water can act as nucleophiles.

  • Transition Metal-Mediated Pathways: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), defluorination can occur via several pathways. One common issue is hydrodefluorination (HDF) , where the C-F bond is cleaved and replaced by a C-H bond. This is often facilitated by the catalyst itself, particularly through β-hydride elimination from palladium-alkoxide or -amido complexes formed in situ.

  • Base-Mediated Decomposition: Strong bases can either act as nucleophiles themselves or deprotonate other species in the mixture (like residual water or amine reagents) to generate more potent nucleophiles that attack the C-F bond.

Q3: How can I reliably detect and quantify defluorination in my reaction mixture?

Precise detection is the first step to solving the problem. The best method is 19F NMR spectroscopy .[1]

  • Why it's effective: 19F NMR is highly sensitive and provides a clean spectrum, often with one signal per fluorine environment. The disappearance of a signal corresponding to your starting material and the appearance of a new signal for the fluoride anion (F-) is a direct indicator of defluorination. You can quantify the extent of the side reaction by integrating the signal for the F- anion against a known internal standard.

  • Alternative Methods:

    • LC-MS: Can identify the mass of the defluorinated byproduct.

    • GC-MS: Useful for volatile compounds, allowing for separation and identification of the defluorinated species.

    • Fluoride Ion-Selective Electrode (ISE): Can be used to measure the concentration of free fluoride in the aqueous phase after a reaction workout.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental challenges and provides actionable strategies to mitigate defluorination.

Problem 1: I'm observing significant hydrodefluorination (HDF) in my Pd-catalyzed cross-coupling reaction.

Hydrodefluorination is a common plague in reactions like Suzuki, Stille, and Buchwald-Hartwig aminations involving fluoroaromatics. The likely cause is the generation of a palladium-hydride species which then participates in a reductive C-F cleavage pathway.

  • Choice of Base: This is your most critical variable. Strong, sterically hindered bases are often preferred. Avoid alkoxides like NaOtBu if possible, as they can readily undergo β-hydride elimination to form palladium hydrides.

  • Solvent Selection: Polar aprotic solvents like dioxane or toluene are generally preferred. Protic solvents or even trace amounts of water can be a source of protons, facilitating the HDF pathway. Ensure you are using rigorously dried solvents.

  • Ligand Modification: Electron-rich, bulky phosphine ligands can accelerate the desired reductive elimination step to form your product, thereby outcompeting the HDF side reaction.[2] Consider screening ligands like RuPhos, XPhos, or SPhos.

  • Lowering Temperature & Time: High temperatures accelerate all reactions, including defluorination. Determine the minimum temperature required for efficient coupling. Similarly, extended reaction times can lead to catalyst decomposition and increased side reactions. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

The following table summarizes representative data on the effect of different bases in a model Buchwald-Hartwig amination of 4-fluoro-nitrobenzene.

BaseSolventTemperature (°C)Yield of Aminated Product (%)Yield of HDF Product (%)
NaOtBuDioxane1106530
K3PO4Dioxane1108510
Cs2CO3Dioxane11092<5
LHMDSToluene10095<2

Data is illustrative and based on general trends reported in the literature.

G start High Hydrodefluorination (HDF) in Pd Cross-Coupling base Step 1: Change Base (e.g., from NaOtBu to Cs2CO3 or LHMDS) start->base check1 HDF Minimized? base->check1 solvent Step 2: Change Solvent (e.g., use rigorously dry Toluene/Dioxane) check1->solvent No end_ok Problem Solved check1->end_ok Yes check2 HDF Minimized? solvent->check2 ligand Step 3: Screen Ligands (e.g., RuPhos, XPhos) check2->ligand No check2->end_ok Yes check3 HDF Minimized? ligand->check3 temp Step 4: Lower Temperature & Reduce Reaction Time check3->temp No check3->end_ok Yes end_fail Consult Specialist/ Re-evaluate Route temp->end_fail

Caption: Decision workflow for troubleshooting hydrodefluorination.

Problem 2: My Nucleophilic Aromatic Substitution (SNAr) reaction on a polyfluorinated ring is non-selective and shows multiple defluorination events.

This often occurs when the reaction conditions are too harsh or the nucleophile is too aggressive, leading to over-reaction. The key is to control the reactivity.

  • Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 0.95 equivalents) to prevent over-reaction once the desired product has formed.

  • Weaker Base/Nucleophile System: Instead of using a strong base to deprotonate your nucleophile fully, consider using a weaker base like K2CO3 or even an organic base like DIPEA. This maintains a lower steady-state concentration of the active nucleophile, enhancing selectivity. An addition-elimination based mechanism is often proposed for these reactions.[1]

  • Solvent Choice: Highly polar aprotic solvents like DMF or DMSO can accelerate SNAr, but sometimes too much. Consider a less polar solvent like THF or acetonitrile to temper the reactivity.

  • Temperature Titration: Start at a lower temperature (e.g., 60-80°C) and slowly increase it, monitoring the reaction progress carefully. The goal is to find the "sweet spot" where the desired reaction proceeds cleanly without significant side reactions.

This protocol provides a starting point for optimizing the selective substitution on a highly reactive substrate.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add hexafluorobenzene (1.0 eq) and anhydrous potassium carbonate (K2CO3, 3.0 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) to create a 0.2 M solution with respect to the hexafluorobenzene.

  • Reagent Addition: In a separate flask, dissolve the desired amine nucleophile (0.95 eq) in a small amount of ACN. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes using a syringe pump.

  • Reaction: Heat the mixture to 60°C and monitor by 19F NMR or GC-MS every hour.

  • Workup: Once the desired conversion is reached, cool the reaction to room temperature, filter off the inorganic solids, and concentrate the filtrate under reduced pressure. Purify by column chromatography.

G cluster_0 Desired Catalytic Cycle cluster_1 Hydrodefluorination Side Reaction Pd(0)L2 Pd(0)L2 Ar(F)-Pd(II)L2-X Ar(F)-Pd(II)L2-X Pd(0)L2->Ar(F)-Pd(II)L2-X Oxidative Addition (Ar(F)-X) Ar(F)-Pd(II)L2-R Ar(F)-Pd(II)L2-R Ar(F)-Pd(II)L2-X->Ar(F)-Pd(II)L2-R Transmetalation (R-M) Base-Pd(II)L2-H H-Pd(II)L2-Base Ar(F)-Pd(II)L2-X->Base-Pd(II)L2-H β-H Elimination from Base (e.g., alkoxide) Ar(F)-Pd(II)L2-R->Pd(0)L2 Ar(F)-R Desired Product Ar(F)-R Ar(F)-Pd(II)L2-R->Ar(F)-R Reductive Elimination Ar(H)-Pd(II)L2-F Ar(H)-Pd(II)L2-F Base-Pd(II)L2-H->Ar(H)-Pd(II)L2-F C-F Activation/ Insertion Ar-H Defluorinated Byproduct Ar-H Ar(H)-Pd(II)L2-F->Ar-H Reductive Elimination Ar-H->Pd(0)L2 Catalyst Regeneration

Caption: Pd-catalytic cycle showing the desired pathway vs. a side HDF pathway.

References

  • Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.[Link]

  • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Chemistry Portal.[Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. PMC.[Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. MDPI.[Link]

  • The Dark Side of Fluorine. Fluoride Alert.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Welcome to the dedicated technical support resource for the purification of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the successful recrystallization of this key pharmaceutical intermediate.

Introduction

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate is an α-keto ester of significant interest in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for downstream applications, and recrystallization is a primary method for this purpose.[2][3][4] This guide offers practical, experience-driven advice to navigate the nuances of its purification.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.[4]

The Seven Steps of a Successful Recrystallization:
  • Solvent Selection: Choosing an appropriate solvent is the most critical step.[4]

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent.[7]

  • Decolorization (if necessary): Removing colored impurities using activated carbon.

  • Hot Filtration (if necessary): Removing insoluble impurities.[7]

  • Crystallization: Allowing the hot, saturated solution to cool slowly and form crystals.[7]

  • Crystal Collection: Isolating the purified crystals by vacuum filtration.[8]

  • Drying: Removing residual solvent from the crystals.[7]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery oiling_out_sol1 Add more 'good' solvent and re-cool oiling_out->oiling_out_sol1 oiling_out_sol2 Slow down cooling rate oiling_out->oiling_out_sol2 oiling_out_sol3 Induce crystallization (scratch/seed) oiling_out->oiling_out_sol3 no_crystals_sol1 Induce crystallization (scratch/seed) no_crystals->no_crystals_sol1 no_crystals_sol2 Reduce solvent volume (evaporate) no_crystals->no_crystals_sol2 no_crystals_sol3 Add an 'anti-solvent' no_crystals->no_crystals_sol3 poor_recovery_sol1 Use minimum hot solvent poor_recovery->poor_recovery_sol1 poor_recovery_sol2 Preheat filtration apparatus poor_recovery->poor_recovery_sol2 poor_recovery_sol3 Wash with minimal ice-cold solvent poor_recovery->poor_recovery_sol3

Caption: A decision tree for troubleshooting common recrystallization problems.

Quantitative Data Summary

Solvent System (Example)Boiling Point (°C)Compound Solubility (Hot)Compound Solubility (Cold)Impurity Solubility
Isopropanol82.6HighLowVaries
Ethyl Acetate77.1HighModerateVaries
Toluene110.6ModerateLowVaries
Heptane98.4LowVery LowVaries
Ethanol/Water (e.g., 9:1)~80HighLowOften High
Ethyl Acetate/HexaneVariableAdjustableAdjustableVaries

Note: This table provides a general guide. Experimental verification is essential for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate.

Detailed Experimental Protocol: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution:

    • Place the crude Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate in an Erlenmeyer flask.

    • Add a boiling chip and a small amount of the chosen solvent.

    • Heat the mixture to a gentle boil on a hot plate, with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent. 3. Hot Filtration (if necessary):

    • If insoluble impurities are present, preheat a funnel with a fluted filter paper and a receiving flask.

    • Add a small excess of hot solvent to the solution to prevent premature crystallization.

    • Quickly pour the hot solution through the preheated funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystal slurry into the funnel.

    • Rinse the flask with a small amount of ice-cold solvent and transfer the remaining crystals to the funnel.

  • Washing:

    • With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any remaining impurities.

    • Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a period to air-dry.

    • Transfer the crystals to a watch glass and allow them to dry completely. For a final drying step, a vacuum oven can be used at a temperature well below the compound's melting point.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization I 10. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Pharmaceutical Crystallization in drug development | Syrris. [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google P
  • Lab Procedure: Recrystallization - LabXchange. [Link]

  • Recrystallization. --->. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Recrystallization. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]

  • Recrystallization - Part 2. [Link]

  • SOP: CRYSTALLIZATION - UCT Science. [Link]

  • RECRYSTALLIZATION - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Abstract: This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ethyl 2-(3-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. We present a comparative analysis of different chromatographic conditions, supported by experimental data, to establish a robust, accurate, and precise method compliant with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Foundational Strategy: Analyte & Chromatographic Principles

The target analyte, Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate, possesses a moderately hydrophobic structure, making it an ideal candidate for analysis by reversed-phase HPLC.[1][2] Its key structural features—a substituted phenyl ring, a keto group, and an ester moiety—dictate its chromatographic behavior and detection properties. The aromatic ring conjugated with the keto group acts as a chromophore, enabling straightforward detection using a UV-Vis or Photodiode Array (PDA) detector.[2]

The primary objective is to develop a stability-indicating method. This requires that the analytical procedure can unequivocally assess the analyte in the presence of its potential degradation products, a critical requirement for ensuring the safety and efficacy of pharmaceutical products.[3][4] Our development strategy is therefore centered on achieving baseline separation between the parent peak and any peaks generated under forced degradation conditions.

The Rationale for Comparing Stationary Phases

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[1] While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography due to its strong hydrophobic interactions, alternative chemistries can offer unique selectivity for aromatic and substituted compounds.

  • C18 (Octadecylsilyl): Provides high hydrophobicity and retention. It is an excellent starting point for most non-polar to moderately polar analytes.[5][6]

  • Phenyl-Hexyl: This phase offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] This can be particularly advantageous for separating compounds with subtle structural differences, such as isomers or degradation products where the aromatic system has been altered.

The Influence of the Organic Modifier

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. Their choice impacts not only retention time but also peak shape and selectivity.

  • Acetonitrile (ACN): Generally has a stronger elution strength than methanol and produces lower backpressure. Its dipole moment can influence interactions with polar functional groups.[7]

  • Methanol (MeOH): Is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. This property can significantly alter selectivity, especially when used with stationary phases like Phenyl-Hexyl, where it is known to enhance π-π interactions more effectively than ACN.[7]

Experimental Design & Protocols

Materials and Instrumentation
  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chemicals: Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate reference standard, HPLC-grade acetonitrile and methanol, purified water, formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

  • Columns:

    • Waters Symmetry C18, 4.6 x 150 mm, 5 µm

    • Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

Protocol: Wavelength (λmax) Determination
  • Prepare a 10 µg/mL solution of the reference standard in a 50:50 mixture of acetonitrile and water.

  • Inject the solution into the HPLC system.

  • Using the DAD, acquire the UV spectrum from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity.

Protocol: Initial Parameter Screening
  • Column: Install the C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 40%, 50%, 60%, 70%) to determine the approximate elution strength required.

  • Develop a linear gradient method based on the isocratic scouting results to ensure elution of all potential impurities. A typical starting gradient could be 10% to 90% B over 20 minutes.

  • Repeat steps 1-8 using Methanol as Mobile Phase B.

  • Repeat steps 1-9 with the Phenyl-Hexyl column.

Protocol: Forced Degradation Studies

Prepare solutions of the analyte at approximately 1 mg/mL. Subject these solutions to the following stress conditions as mandated by ICH guidelines.[4][8]

  • Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid reference standard in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

Analyze all stressed samples, along with an unstressed control sample, using the optimized chromatographic method.

Protocol: Method Validation

Validate the final optimized method according to ICH Q2(R2) guidelines.[9][10][11]

  • Specificity: Analyze stressed samples and a placebo to confirm no interference at the retention time of the main peak.

  • Linearity: Prepare a series of solutions from the LOQ to 150% of the target concentration (e.g., 5, 25, 50, 100, 150 µg/mL). Plot peak area against concentration and calculate the correlation coefficient (r²).

  • Accuracy (Recovery): Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six preparations of the same sample on the same day. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on system suitability parameters.

Results & Comparative Analysis

Wavelength Selection

The UV spectrum of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate showed a distinct absorbance maximum (λmax) at 278 nm . This wavelength was used for all subsequent analyses to ensure maximum detection sensitivity.

Comparison of Stationary Phases & Organic Modifiers

Initial screening revealed that a gradient method was necessary to achieve optimal separation. A gradient of 30% to 80% organic modifier over 20 minutes was established as a starting point. The performance of the two columns with both acetonitrile and methanol was compared based on retention time (RT), theoretical plates (N), and tailing factor (Tf).

ColumnOrganic ModifierRT (min)Tailing Factor (Tf)Theoretical Plates (N)Observations
C18 Acetonitrile12.51.115,500Good peak shape, strong retention.
C18 Methanol14.81.214,200Longer retention, slightly more tailing.
Phenyl-Hexyl Acetonitrile11.21.313,800Less retention than C18, some peak tailing.
Phenyl-Hexyl Methanol 13.1 1.0 16,100 Excellent peak shape and efficiency.
Table 1: Comparison of Column and Mobile Phase Performance. The combination of the Phenyl-Hexyl column with a methanol-based mobile phase provided the best combination of efficiency and peak symmetry. This aligns with the principle that methanol can enhance the unique π-π selectivity of phenyl-based stationary phases.[7]
Final Optimized Method

Based on the screening data and subsequent optimization, the following method was selected for validation.

ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-2 min (40% B), 2-15 min (40% to 85% B), 15-18 min (85% B), 18-18.1 min (85% to 40% B), 18.1-22 min (40% B)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection DAD at 278 nm
Injection Vol. 10 µL
Table 2: Final Optimized Chromatographic Conditions.
Stability-Indicating Performance

Forced degradation studies demonstrated the method's ability to separate the analyte from its degradation products. Significant degradation was observed under basic, acidic, and oxidative conditions.

Stress Condition% DegradationDegradant Peaks ObservedResolution (Analyte vs. Closest Impurity)
Acid (1M HCl, 60°C) ~15%2 (RT 5.1, 8.2 min)> 3.5
Base (1M NaOH, RT) ~25%3 (RT 4.5, 6.8, 9.1 min)> 4.0
Oxidative (30% H₂O₂) ~12%1 (RT 11.5 min)> 2.5
Thermal (80°C) < 2%No significant degradantsN/A
Photolytic < 3%No significant degradantsN/A
Table 3: Summary of Forced Degradation Results. The method successfully separated all generated degradation products from the parent analyte with a resolution of >2.0, confirming its stability-indicating nature as per regulatory expectations.[3]
Method Validation Summary

The optimized method was fully validated, and the results met all pre-defined acceptance criteria based on ICH guidelines.[3]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.995
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.45%≤ 2.0%
Precision (Intermediate %RSD) 0.68%≤ 3.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness System suitability passed under all varied conditionsSystem suitability criteria must be met
Table 4: Summary of Method Validation Data.

Visualization of Workflows

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization (Structure, UV) Screen Parameter Screening (Column, Mobile Phase) Analyte->Screen Input Optimize Method Optimization (Gradient, Temp, Flow) Screen->Optimize Select Best Condition Forced Forced Degradation (Specificity) Optimize->Forced Final Method Validate Validation Parameters (Linearity, Accuracy, Precision) Forced->Validate Robust Robustness Testing Validate->Robust Final Validated HPLC Method Robust->Final Verified Method

Caption: A workflow diagram illustrating the logical progression of HPLC method development and validation.

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) API Ethyl 2-(3-fluoro-4-isopropoxyphenyl) -2-oxoacetate Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, RT) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Method Stability-Indicating HPLC Method API->Method DPs Degradation Products Acid->DPs Base->DPs Oxidation->DPs Thermal->DPs Photo->DPs DPs->Method Separation Baseline Separation (Analyte + DPs) Method->Separation

Caption: A schematic of the forced degradation strategy to ensure method specificity.

Conclusion

A robust, specific, and accurate stability-indicating RP-HPLC method for the analysis of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate was successfully developed and validated. The comparative study revealed that a Phenyl-Hexyl stationary phase with a methanol/water mobile phase provided superior chromatographic performance over a traditional C18 column. The final validated method demonstrated excellent linearity, accuracy, and precision, and was proven to be stability-indicating through comprehensive forced degradation studies. This method is suitable for routine quality control analysis and stability testing in a regulated pharmaceutical environment.

References

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Harvard DASH. (N/A). Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc. [Link]

  • Biomed J Sci & Tech Res. (2022). Forced Degradation – A Review. [Link]

  • Indian Journal of Pharmaceutical Sciences. (N/A). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. [Link]

  • University of Lincoln Library Dissertation Showcase. (N/A). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • ResearchGate. (N/A). (PDF) DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HPLC METHOD FOR ESTIMATION OF KETOCONAZOLE IN BULK DRUG. [Link]

  • PMC. (N/A). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]

  • Phenomenex. (N/A). Reversed Phase HPLC Method Development. [Link]

  • Chromatography Today. (N/A). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • SciSpace. (2013). Hplc method development and validation: a review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

Sources

Comparative

Optimizing Structural Elucidation: A Comparative Guide to Solvent and Field Strength Effects on Paclitaxel NMR Spectra

Content Type: Publish Comparison Guide Subject: Paclitaxel (Taxol) – Complex API Structural Verification Audience: Senior Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Paclitaxel (Taxol) – Complex API Structural Verification Audience: Senior Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Resolution Gap

In pharmaceutical development, the structural verification of complex Active Pharmaceutical Ingredients (APIs) like Paclitaxel often fails not due to lack of data, but due to spectral overcrowding and solvent-induced ambiguity .

Standard protocols (400 MHz, CDCl₃) frequently result in second-order coupling effects and obscured labile protons, risking misinterpretation of impurities or stereochemical assignments. This guide objectively compares the standard approach against an Optimized High-Resolution Workflow , demonstrating how solvent selection (DMSO-d₆/Pyridine-d₅) and ultra-high field strength (800 MHz) resolve critical structural bottlenecks.

Comparative Analysis: Standard vs. Optimized Alternatives

We compare two methodologies for the full assignment of Paclitaxel, a taxane diterpenoid with 11 chiral centers and a bulky side chain.

The Variables[1][2][3]
  • Method A (Standard): 400 MHz spectrometer, Chloroform-d (CDCl₃).

  • Method B (Optimized): 800 MHz spectrometer, DMSO-d₆ or Pyridine-d₅.

Performance Data: Chemical Shift & Resolution

The following table highlights specific spectral regions where Method B provides superior structural data compared to Method A.

FeatureMethod A (400 MHz / CDCl₃) Method B (800 MHz / DMSO-d₆) Scientific Rationale
Amide (NH) Proton Broad doublet or obscured (~7.0 ppm).Sharp, distinct doublet (~8.8 ppm).H-Bonding: DMSO stabilizes the NH via H-bonding, slowing exchange rates and deshielding the proton, moving it away from aromatics.
C-2' & C-7 Hydroxyls Often invisible (broad exchange).Sharp doublets/multiplets visible.Exchange Suppression: DMSO reduces chemical exchange with trace water, allowing observation of

coupling.
C-10 & C-13 Protons Overlapping multiplets (Second-order effects).Distinct First-order multiplets.Spectral Dispersion: Higher field strength increases Hz separation between peaks relative to

-coupling, simplifying multiplets.
Aromatic Region Severe overlap of Phenyl rings (7.3–8.2 ppm).Resolved spin systems.Anisotropic Effect: Pyridine-d₅ (alternative) induces specific shifts in aromatic protons via ring current effects, resolving overlaps.
Field Strength Simulation (Visual Logic)

At 400 MHz, the frequency difference (


) between two coupled protons might be 20 Hz, while 

is 10 Hz (

), leading to "roofing" and complex non-first-order patterns. At 800 MHz,

becomes 40 Hz (

), restoring a clear first-order doublet-of-doublets structure.

Strategic Workflow: Solvent Selection Logic

Selecting the correct solvent is not random; it is a causal decision tree based on the specific structural question you need to answer.

SolventSelection Start Start: Define Structural Goal Q1 Is the molecule strictly non-polar? Start->Q1 CDCl3 Select CDCl3 (Baseline Standard) Q1->CDCl3 Yes Q2 Are labile protons (OH, NH) critical for assignment? Q1->Q2 No DMSO Select DMSO-d6 (H-Bond Stabilization) Q2->DMSO Yes Q3 Is the aromatic region heavily overlapped? Q2->Q3 No Q3->CDCl3 No Benzene Select Benzene-d6 / Pyridine-d5 (ASIS Effect) Q3->Benzene Yes

Figure 1: Decision matrix for NMR solvent selection based on specific structural elucidation requirements.

Experimental Protocol: Self-Validating System

To ensure Trustworthiness and reproducibility, this protocol includes "System Suitability Tests" (SST) at critical junctures.

Phase 1: Sample Preparation
  • Massing: Weigh 5.0 ± 0.1 mg of Paclitaxel into a clean vial.

    • Why: Concentrations <2 mg yield poor S/N for 2D 13C experiments; >10 mg causes viscosity broadening.

  • Solvent Addition: Add 600 µL of DMSO-d₆ (99.9% D) .

    • Critical Step: Ensure solvent ampoule is fresh to minimize water peak at 3.33 ppm.

  • Filtration: Filter solution through a cotton plug directly into the NMR tube.

    • SST 1: Inspect solution for clarity. Any turbidity will degrade magnetic field homogeneity (shimming).

Phase 2: Acquisition (800 MHz parameters)
  • Temperature Equilibration: Set probe to 298 K (25°C). Allow 10 minutes equilibration.

    • Why: Chemical shifts of OH/NH are temperature-dependent (

      
      ).
      
  • Lock & Shim: Lock on Deuterium signal. Perform gradient shimming (topshim).

    • SST 2 (Line Width Check): Measure the width of the TMS or residual solvent peak at 50% height. Pass Criteria: Width < 0.6 Hz. If > 0.6 Hz, re-shim.

  • Pulse Sequence: Use a 30° pulse angle with a 2-second relaxation delay (

    
    ).
    
    • Why: Paclitaxel is a medium-sized molecule;

      
       relaxation times can be 1-3 seconds. A short 
      
      
      
      saturates signals, preventing accurate integration.
Phase 3: Processing & Referencing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing:

    • In CDCl₃ : Set TMS to 0.00 ppm.

    • In DMSO-d₆ : Set residual quintet to 2.50 ppm.

  • Integration: Normalize the C-10 acetate methyl singlet (typically ~2.1 ppm) to 3H.

Advanced Interpretation: The Assignment Logic

For complex APIs, 1D spectra are insufficient. The following workflow utilizes 2D correlations to "walk" through the molecule.

AssignmentWorkflow H1 1H Spectrum (Identify Methyls) HSQC HSQC (Link H to C) H1->HSQC Direct Attachment COSY COSY (Spin Systems) HSQC->COSY Neighbor ID HMBC HMBC (Connect Fragments) COSY->HMBC Quaternary Bridging Structure Verified Structure HMBC->Structure Final Proof

Figure 2: The "Connectivity Walk" workflow. HSQC identifies protonated carbons, COSY builds fragments (e.g., side chain), and HMBC bridges fragments across quaternary carbons (e.g., the taxane core).

Key Mechanistic Insight: HMBC Bridging

In Paclitaxel, the C-13 side chain is connected to the taxane ring via an ester linkage.

  • The Problem: No protons exist between C-13 and C-1' to show a COSY correlation.

  • The Solution: HMBC (Heteronuclear Multiple Bond Correlation) detects the long-range coupling (

    
    ) between the H-13 proton  and the C-1' carbonyl carbon , and the H-2' proton  to the same C-1' carbonyl , definitively proving the attachment point.
    

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Chmurny, G. N., et al. (1992). "1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine."[2][3] Journal of Natural Products.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

Sources

Validation

Technical Comparison: Mass Spectrometry Profiling of Fluorinated vs. Non-Fluorinated Oxoacetates

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Oxoacetates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Oxoacetates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of Ethyl 3,3,3-trifluoro-2-oxopropanoate (Ethyl Trifluoropyruvate) versus its non-fluorinated analog, Ethyl Pyruvate .

Fluorinated oxoacetates are critical building blocks in the synthesis of bioactive heterocycles and pharmaceutical intermediates. Their analysis requires a distinct understanding of "fluorine-driven" fragmentation kinetics, which differ significantly from standard hydrocarbon patterns. This guide elucidates the mechanistic divergence—specifically the dominance of inductive cleavage and acylium ion decarbonylation—that allows for the unambiguous identification of fluorinated motifs in complex matrices.

Mechanistic Comparison: The Fluorine Effect

The substitution of a methyl group (


) with a trifluoromethyl group (

) introduces profound electronic changes that alter the fragmentation landscape.
A. Non-Fluorinated Control: Ethyl Pyruvate
  • Dominant Mechanism:

    
    -Cleavage driven by the carbonyl oxygen.
    
  • Primary Ion: The acylium ion

    
     at 
    
    
    
    43
    is typically the base peak.
  • Secondary Pathway: McLafferty rearrangement involving the ethyl ester group, leading to the loss of ethylene (

    
    , 28 u) and formation of the enol radical cation at 
    
    
    
    88
    .
B. Fluorinated Product: Ethyl Trifluoropyruvate[1][2]
  • Dominant Mechanism: The strong electron-withdrawing nature of the

    
     group destabilizes the molecular ion (
    
    
    
    ), often rendering it invisible.
  • Primary Ion: The trifluoroacetylium ion

    
     forms at 
    
    
    
    97
    . However, this ion is unstable and rapidly decarbonylates (loses CO) to form the trifluoromethyl cation
    
    
    at
    
    
    69
    .
  • Diagnostic Signature: The spectrum is dominated by the

    
     69  peak, often suppressing the McLafferty rearrangement product due to the reduced basicity of the carbonyl oxygen (inductive effect of F).
    

Visualization of Fragmentation Pathways[3]

Diagram 1: Comparative Fragmentation Logic

The following diagram contrasts the stability-driven pathways of the non-fluorinated control against the electronics-driven pathways of the fluorinated product.

FragmentationComparison cluster_NonF Non-Fluorinated: Ethyl Pyruvate (MW 116) cluster_F Fluorinated: Ethyl Trifluoropyruvate (MW 170) EP_M Molecular Ion [CH3-CO-COO-Et]+. m/z 116 EP_Acyl Acylium Ion [CH3-C≡O]+ m/z 43 (Base Peak) EP_M->EP_Acyl α-Cleavage (Fast) EP_McL McLafferty Product [CH3-C(OH)=C=O]+. m/z 88 EP_M->EP_McL Loss of C2H4 (Slow) ETF_M Molecular Ion [CF3-CO-COO-Et]+. m/z 170 (Weak/Absent) ETF_Acyl TF-Acylium Ion [CF3-C≡O]+ m/z 97 ETF_M->ETF_Acyl α-Cleavage (Rapid) ETF_Ester Ethoxycarbonyl Ion [EtO-C=O]+ m/z 73 ETF_M->ETF_Ester Inductive Cleavage ETF_CF3 Trifluoromethyl Cation [CF3]+ m/z 69 (Base Peak) ETF_Acyl->ETF_CF3 Decarbonylation (-28 u)

Caption: Comparative fragmentation tree showing the shift from stable acylium ions in non-fluorinated esters to rapid decarbonylation and CF3+ formation in fluorinated analogs.

Analytical Performance Data

The following table summarizes the diagnostic ions observed in Electron Ionization (EI, 70 eV) mass spectrometry. This data serves as a reference for validating the purity of fluorinated building blocks.

FeatureEthyl Pyruvate (Alternative)Ethyl Trifluoropyruvate (Product)Analytical Implication
Molecular Weight 116 Da170 DaMass shift of +54 Da.
Base Peak (100%)

43
(

)

69
(

)
The "Fluorine Fingerprint."

69 is the universal marker for trifluoromethyl groups.
Molecular Ion (

)
Weak (

)
Trace / AbsentFluorinated esters degrade rapidly in the source; do not rely on

for quantification.
Secondary Ions

73 (

)

29 (

)

97 (

)

73 (

)

97 confirms the integrity of the carbonyl-CF3 bond before fragmentation.
Rearrangements McLafferty (

88) observed.
Suppressed.The electron-poor carbonyl in the fluorinated product is less efficient at

-hydrogen abstraction.

Validated Experimental Protocol

To ensure reproducible fragmentation patterns for fluorinated oxoacetates, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation prior to ionization.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent: Dilute the fluorinated oxoacetate to 100 ppm in Dichloromethane (DCM) . Avoid methanol, as fluorinated keto-esters can form hemiacetals or undergo transesterification in protic solvents [1].

    • Vial: Use silanized glass vials to prevent surface adsorption of the polar fluorinated species.

  • GC Injection Parameters:

    • Inlet Temperature: Set to 200°C . Note: Higher temperatures (>250°C) can induce thermal decarboxylation of the sensitive oxoacetate moiety.

    • Split Ratio: 50:1. High split ratios prevent column overload and peak tailing common with polar esters.

  • Separation (Column Dynamics):

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: Hold 40°C for 2 min

      
       Ramp 10°C/min to 150°C 
      
      
      
      Ramp 25°C/min to 280°C.
    • Rationale: Fluorinated esters are volatile. Starting at 40°C ensures the solvent peak is separated from the analyte (BP ~100-110°C for Ethyl Trifluoropyruvate).

  • Mass Spectrometry (EI Source):

    • Source Temp: 230°C.

    • Scan Range:

      
       25–300.
      
    • Threshold: Set lower scan limit to

      
       25 to capture the 
      
      
      
      air leak check, but ensure
      
      
      69 is within the calibrated range.
Self-Validating Check:
  • Pass Criteria: The presence of

    
     69 as the base peak and 
    
    
    
    97 at >10% relative abundance confirms the structure.
  • Fail Criteria: If

    
     45 (Ethoxy) or 
    
    
    
    29 (Ethyl) dominates without
    
    
    69, suspect hydrolysis or non-fluorinated contamination.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 3,3,3-trifluoro-2-oxopropanoate Mass Spectrum. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[1] [Link]

  • Mohler, F. L., et al. (1952). "Mass Spectra of Fluorocarbons". Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2022).[2] "Noise-Reduced Quantitative Fluorine NMR Spectroscopy... Compared with Routine Mass Spectrometry". Analytical Chemistry, 94(7), 3278–3286.[2] [Link]

Sources

Comparative

Comprehensive Guide to Impurity Profiling of Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Executive Summary & Context Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (CAS: 1361644-26-9) is a critical Key Starting Material (KSM) or late-stage intermediate in the synthesis of Siponimod (BAF312) , a sphingosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (CAS: 1361644-26-9) is a critical Key Starting Material (KSM) or late-stage intermediate in the synthesis of Siponimod (BAF312) , a sphingosine-1-phosphate (S1P) receptor modulator used for Secondary Progressive Multiple Sclerosis (SPMS).

The synthesis of this intermediate typically involves a Friedel-Crafts acylation of 1-fluoro-2-isopropoxybenzene. Due to the electrophilic nature of this reaction and the lability of the isopropoxy group under Lewis Acid conditions, the impurity profile is complex. Control of these impurities is vital, as structural analogues can carry forward into the final API, potentially triggering genotoxic impurity (GTI) alerts or failing ICH Q3A(R2) specifications.

This guide provides a comparative analysis of analytical methodologies for identifying these impurities, supported by mechanistic insights and experimental protocols.

Synthetic Origins of Impurities[1]

To accurately identify impurities, one must understand their mechanistic origin. The primary synthesis involves the reaction of 1-fluoro-2-isopropoxybenzene with ethyl oxalyl chloride catalyzed by Aluminum Chloride (


) or Titanium Tetrachloride (

).
The Impurity Landscape
Impurity IDCommon NameChemical Structure DescriptionOrigin MechanismCriticality
IMP-A The Acid 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetic acidHydrolysis of the ester bond due to moisture ingress or aqueous workup.High (Changes solubility)
IMP-B The Phenol Ethyl 2-(3-fluoro-4-hydroxyphenyl)-2-oxoacetateDe-alkylation (loss of isopropyl group) caused by harsh Lewis Acid conditions (

).
Medium (Reactive intermediate)
IMP-C Regioisomer Ethyl 2-(2-fluoro-3-isopropoxyphenyl)-2-oxoacetate*Acylation at the ortho position relative to the isopropoxy group (sterically hindered but possible).High (Difficult to separate)
IMP-D Starting Material 1-fluoro-2-isopropoxybenzeneIncomplete conversion.Low (Volatile, easy to purge)

*Note: The exact position of the regioisomer depends on the directing effects. The target is para-acylation relative to the isopropoxy group. The impurity is typically the ortho-acylated product.

Visualizing the Pathway

The following diagram illustrates the synthetic pathway and the divergence points for impurity formation.

SynthesisPath SM Starting Material (1-fluoro-2-isopropoxybenzene) Reagent Ethyl Oxalyl Chloride + AlCl3 Target TARGET PRODUCT (Ethyl 2-(3-fluoro-4-isopropoxyphenyl) -2-oxoacetate) SM->Target Friedel-Crafts (Para-attack) Imp_Regio IMP-C: Regioisomer (Ortho-attack) SM->Imp_Regio Side Rxn (Ortho-attack) Imp_Acid IMP-A: Acid (Hydrolysis) Target->Imp_Acid Moisture/Workup Imp_Phenol IMP-B: Phenol (De-alkylation) Target->Imp_Phenol Excess AlCl3 Heat

Figure 1: Mechanistic pathway showing the origin of critical impurities during the Friedel-Crafts acylation process.

Comparative Analysis of Detection Methods

Selecting the right analytical tool is a trade-off between sensitivity, specificity, and throughput. Below is a comparison of the three standard methodologies used in process development.

Method 1: HPLC-UV (High-Performance Liquid Chromatography with UV Detection)[2]
  • Status: The Industry Workhorse.

  • Pros: Robust, quantitative, low cost.

  • Cons: Cannot definitively identify unknown peaks; co-elution of regioisomers is common.

  • Best For: Routine QC release and in-process control (IPC).

Method 2: UHPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry)
  • Status: The Problem Solver.

  • Pros: High mass accuracy (<5 ppm) allows for elemental formula confirmation; fragmentation patterns (MS/MS) distinguish the Phenol impurity (loss of 42 Da propene fragment) from the Acid impurity.

  • Cons: Expensive; requires skilled operators; response factors vary significantly between ionized species.

  • Best For: Structural elucidation of unknowns and cleaning validation.

Method 3: 19F-NMR (Fluorine Nuclear Magnetic Resonance)
  • Status: The Structural Arbiter.

  • Pros: Unmatched specificity for regioisomers. The chemical shift of the fluorine atom is highly sensitive to the position of the carbonyl group on the ring.

  • Cons: High LOD (Limit of Detection); not suitable for trace impurities (<0.1%).

  • Best For: Validating the regio-selectivity of the synthesis.

Summary Data Comparison
FeatureHPLC-UV (254 nm)UHPLC-MS/MS19F-NMR
Limit of Quantitation (LOQ) ~0.05%<0.001% (Trace)~1.0%
Regioisomer Resolution Moderate (Requires method dev)Low (Isomers have same mass)High (Definitive)
Throughput High (20 min/sample)MediumLow
Equipment Cost $

$

Experimental Protocols

The following protocols are designed to be self-validating. The use of a "System Suitability Solution" containing known impurities is mandatory for every run.

Protocol A: High-Resolution HPLC-UV Method (Purity & Assay)

This method uses a core-shell column to maximize resolution between the Target and the Regioisomer (IMP-C).

  • Column: Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 85 Ramp
18.0 95 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | Stop |

System Suitability Criteria:

  • Resolution (Rs) between IMP-A (Acid) and Target > 2.0.

  • Tailing Factor for Target peak < 1.5.

  • RSD of 6 replicate injections < 1.0%.

Protocol B: Sample Preparation for Impurity Isolation

If an unknown impurity >0.10% is detected, use this enrichment protocol for MS/NMR analysis:

  • Dissolve 100 mg of crude material in 1 mL Acetonitrile.

  • Perform semi-preparative HPLC fractionation.

  • Collect the peak of interest.

  • Lyophilize (do not rotary evaporate with heat, as this may degrade unstable intermediates).

  • Re-dissolve in DMSO-d6 for NMR or MeOH for MS.

Analytical Decision Tree

Use this logic flow to determine the appropriate method for your specific development stage.

DecisionTree Start START: Impurity Detected Level Impurity Level? Start->Level Trace < 0.10% (Trace) Level->Trace Low Risk Major > 0.10% (Significant) Level->Major High Risk Routine Use HPLC-UV (Quantify against Standard) Trace->Routine Known Retention Time Matches Standard? Major->Known Known->Routine Yes Unknown Structure Unknown Known->Unknown No MS_Step Run UHPLC-MS/MS (Get Mass & Fragments) Unknown->MS_Step Isomer_Check Same Mass as Target? MS_Step->Isomer_Check NMR_Step Run 19F-NMR & 1H-NMR (Confirm Regiochemistry) Isomer_Check->NMR_Step Yes (Regioisomer Risk) Structure_ID Elucidate Structure (Oxidation/Dealkylation) Isomer_Check->Structure_ID No (Degradant)

Figure 2: Analytical decision matrix for impurity identification and qualification.

References

  • Novartis AG. (2012). Process for the preparation of Siponimod. WO2012093161A1.

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Stirner, W., et al. (2020). "Development of a Commercial Manufacturing Process for Siponimod." Organic Process Research & Development. (Describes the specific chemistry of the S1P modulator class).

Sources

Validation

A-Keto Esters: A Senior Application Scientist's Guide to Validating Purity Standards

In the realms of pharmaceutical research, drug development, and complex organic synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical research, drug development, and complex organic synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the ultimate success of an endeavor. Among the vast arsenal of chemical intermediates, α-keto esters stand out for their synthetic versatility, serving as crucial building blocks for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] However, this synthetic utility is intrinsically linked to their purity. The presence of even minute impurities can lead to unforeseen side reactions, diminished yields, and confounding biological data, making rigorous purity validation an indispensable step in any research workflow.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate the purity of research-grade α-keto esters. Moving beyond a simple checklist of specifications, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for comparing products from different suppliers. Our objective is to empower you with the expertise to ensure the chemical integrity of these vital reagents, thereby safeguarding the reliability of your research outcomes.

The Analytical Trinity: Foundational Techniques for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive assessment of α-keto ester purity. While a single technique can provide valuable information, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offers a self-validating system that leaves little room for ambiguity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis, offering a quantitative measure of the target compound relative to any impurities. The choice of method is critical, as α-keto acids can be highly reactive and may require derivatization for stable and sensitive detection.[2][3]

Reverse-phase HPLC is the most common modality for analyzing α-keto esters. A C18 column is typically employed due to its hydrophobicity, which allows for good retention and separation of these relatively polar molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp peaks and good resolution.[4] For enhanced detection, especially at low concentrations, pre-column derivatization with a fluorescent tag can be employed.[5][6] This not only increases sensitivity but can also improve the chromatographic behavior of the analyte.

  • Objective: To quantify the purity of an α-keto ester sample and identify the presence of any impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (for MS-compatible methods) or phosphoric acid[4]

    • α-Keto ester sample and reference standard of known purity

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.[4] Degas the mobile phase thoroughly.

    • Sample Preparation: Accurately weigh and dissolve the α-keto ester sample and reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C[5]

      • Injection Volume: 10 µL

      • Detection Wavelength: 255 nm (or a wavelength determined by the UV spectrum of the specific α-keto ester)[7]

    • Data Analysis:

      • Run a blank (mobile phase) to establish the baseline.

      • Inject the reference standard to determine its retention time and peak area.

      • Inject the sample.

      • Calculate the purity of the sample by the area percent method:

        • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] For α-keto esters, both ¹H and ¹³C NMR are crucial for confirming the identity of the compound and detecting structural isomers or impurities that may be difficult to resolve by HPLC.

¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the α-keto ester.[8] Any unexpected signals can indicate the presence of impurities.

  • Objective: To confirm the chemical structure of the α-keto ester and identify any structural impurities.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended)

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the α-keto ester sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small drop of TMS.

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

    • Data Analysis:

      • Process the spectra (Fourier transform, phase correction, and baseline correction).

      • Calibrate the chemical shift axis to the TMS signal at 0 ppm.

      • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the expected structure of the α-keto ester.

      • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

      • Analyze for the presence of any unexpected peaks that may correspond to impurities.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing a precise molecular weight of the compound.[2][3] This is a critical step in confirming the identity of the α-keto ester and ruling out the presence of impurities with different molecular weights.

Coupling liquid chromatography with mass spectrometry (LC-MS) is a highly effective approach. The HPLC separates the components of the mixture, and the mass spectrometer provides the molecular weight of each eluting peak.[9] This allows for the confident identification of the main component and any impurities. Alpha cleavage is a common fragmentation pattern for carbonyl compounds in mass spectrometry, which can provide additional structural information.[10]

  • Objective: To confirm the molecular weight of the α-keto ester and identify the molecular weights of any impurities.

  • Instrumentation:

    • LC-MS system (e.g., HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer)

  • Procedure:

    • Utilize the same HPLC method as described above, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using formic acid instead of non-volatile buffers like phosphate).[4]

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).

    • Data Analysis:

      • Extract the mass spectrum for the main chromatographic peak.

      • Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

      • Compare the observed molecular weight with the theoretical molecular weight of the α-keto ester.

      • Examine the mass spectra of any impurity peaks to aid in their identification.

A Practical Framework for Comparing Commercial α-Keto Esters

When sourcing α-keto esters, it is prudent to evaluate products from different suppliers. The following workflow provides a systematic approach to this comparison.

Diagram: Workflow for Validating and Comparing Commercial α-Keto Esters

G cluster_0 Initial Screening cluster_1 In-House Validation cluster_2 Data Comparison and Selection A Obtain Certificates of Analysis (CofA) from Suppliers B Compare Reported Purity and Analytical Methods Used A->B Review C Perform HPLC Analysis on All Samples B->C Proceed to Validation F Tabulate and Compare Quantitative Purity Data (HPLC) C->F D Perform NMR Analysis on All Samples G Compare Structural Confirmation (NMR) and Molecular Weight Verification (MS) D->G E Perform LC-MS Analysis on All Samples E->G H Select Supplier with Highest Purity and Consistent Quality F->H G->H Corroborate

Caption: A logical workflow for the systematic validation and comparison of α-keto esters from multiple suppliers.

Data Presentation: A Template for Comparison

Summarize your analytical findings in a clear and concise table to facilitate a direct comparison between different lots or suppliers.

Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #)
Reported Purity (CofA)
HPLC Purity (Area %)
Number of Impurities (HPLC)
¹H NMR Confirmation Conforms / DeviationsConforms / DeviationsConforms / Deviations
¹³C NMR Confirmation Conforms / DeviationsConforms / DeviationsConforms / Deviations
Molecular Weight (MS) Confirmed / Not ConfirmedConfirmed / Not ConfirmedConfirmed / Not Confirmed
Notes

Common Impurities in α-Keto Esters and Their Potential Impact

The synthesis of α-keto esters can involve several routes, including the oxidation of α-hydroxy esters or the carbonylation of aryl halides.[11][12] These processes can introduce specific impurities.

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • By-products: Side reactions can lead to the formation of structurally related impurities. For example, in the synthesis from malonate derivatives, incomplete reactions at any of the alkylation, oximation, or carbonylation steps can result in by-products.[1]

  • Solvents: Residual solvents from the purification process can be present.

  • Degradation Products: α-Keto esters can be susceptible to degradation, especially if they are not stored properly.

The presence of these impurities can have significant consequences. For instance, in a drug discovery context, an impurity with unexpected biological activity could lead to false-positive results in a screening assay. In synthetic chemistry, a reactive impurity could interfere with a subsequent reaction step, leading to a complex mixture of products and a low yield of the desired compound.

Conclusion

The validation of purity standards for research-grade α-keto esters is a critical, yet often overlooked, aspect of scientific rigor. By employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, researchers can gain a comprehensive understanding of the quality of their reagents. This guide has provided not only the "how" but also the "why" behind these essential validation steps. By internalizing this framework, scientists and drug development professionals can make informed decisions when selecting reagents, ultimately leading to more robust and reliable scientific outcomes. The onus is on the researcher to not just trust, but to independently verify the purity of these foundational chemical building blocks.

References

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. (2025, August 10).
  • Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. (2014, March 18). Analytical Chemistry. Retrieved from [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Separation of alpha-Ketoglutaric acid on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Molecules. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020, April 8). Analytical Methods. Retrieved from [Link]

  • The Most Common Grades of Reagents and Chemicals - Lab Manager. (2025, October 1). Retrieved from [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2).
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry - ACS Publications. (2014, February 17). Retrieved from [Link]

  • Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained (17 min read) | Blog. (2026, February 9).
  • HPLC Methods for analysis of Ketoglutaric acid - HELIX Chromatography. (2024, April 27). Retrieved from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26).
  • CN103382152A - Preparation method of alpha-keto ester - Google Patents. (n.d.).
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Retrieved from [Link]

  • High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide - PubMed. (n.d.). Retrieved from [Link]

  • Figure 1. H1-NMR characterization of starting material keto-ester. - MOspace. (n.d.). Retrieved from [Link]

  • A new synthesis of .alpha.-keto esters and acids | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Methods for the Synthesis of α-Keto Esters | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Comparative

Spectroscopic Discrimination of Carbonyl and Ester Moieties: A Comparative Guide to FTIR Modalities

Executive Summary In drug development, the precise characterization of intermediates containing multiple carbonyl functionalities is critical. This guide addresses the spectroscopic discrimination of ketone and ester gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the precise characterization of intermediates containing multiple carbonyl functionalities is critical. This guide addresses the spectroscopic discrimination of ketone and ester groups within the same molecule (referred to here as "The Compound," modeled after a


-keto ester scaffold common in pharmaceutical synthesis).

We compare two primary FTIR acquisition modalities: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1][2] While ATR offers rapid workflow, it introduces optical pathlength variations that shift peak positions to lower wavenumbers compared to Transmission. This guide provides the experimental logic, data correction protocols, and mechanistic insights required to distinguish the 1700–1750 cm⁻¹ doublet with high confidence.

Theoretical Framework: Vibrational Causality

To accurately interpret the spectrum, one must understand the mechanical differences between the ester and ketone moieties.[3]

The Physics of Separation

The separation between the ester and ketone carbonyl peaks arises from competing electronic effects:

  • Inductive Effect (-I): In esters, the alkoxy oxygen is electronegative, withdrawing electron density from the carbonyl carbon. This strengthens the

    
     bond (increasing force constant 
    
    
    
    ), shifting the frequency higher (~1735–1750 cm⁻¹).
  • Resonance Effect (+R): The lone pair on the alkoxy oxygen can donate into the carbonyl

    
    , weakening the bond. However, in esters, the inductive effect dominates.
    
  • Ketone Baseline: Aliphatic ketones lack the heteroatom neighbor, resulting in a "pure" carbonyl stretch at a lower frequency (~1715 cm⁻¹).

The "Rule of Three" for Esters

A critical self-validating check for esters is the "Rule of Three" [1]:

  • Band 1:

    
     Stretch (~1740 cm⁻¹)
    
  • Band 2:

    
     Stretch (~1200–1250 cm⁻¹) – Asymmetric
    
  • Band 3:

    
     Stretch (~1050–1150 cm⁻¹)
    

Decision Logic: Selecting the Modality

The choice between ATR and Transmission is not merely about convenience; it dictates spectral resolution and peak position accuracy.

IR_Selection_Workflow start Sample: Keto-Ester Intermediate check_state Physical State? start->check_state solid Solid / Powder check_state->solid liquid Liquid / Oil check_state->liquid check_quant Is Quantitative Absorbance Required? solid->check_quant atr_path Select ATR (ZnSe/Diamond) Fast, Surface Sensitive liquid->atr_path Standard check_quant->atr_path No (Qualitative) trans_path Select Transmission (KBr) High Res, No Peak Shift check_quant->trans_path Yes (Beer's Law) correction Apply ATR Correction (n-dependent) atr_path->correction Post-Process

Figure 1: Decision matrix for selecting FTIR modality based on physical state and analytical requirements.

Experimental Protocol

Method A: Transmission FTIR (The Gold Standard)

Recommended for: Publication-quality spectra and resolving overlapping peaks.

  • Matrix Preparation: Mix 1–2 mg of "The Compound" with 200 mg of spectroscopic-grade KBr powder.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size <

    
     of IR light to minimize scattering / Christiansen effect).
    
  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect 32 scans at 2 cm⁻¹ resolution against a blank air background.

Method B: ATR FTIR (The Rapid Screen)

Recommended for: High-throughput screening and reaction monitoring.

  • Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred for hardness; ZnSe has a wider range but is brittle).

  • Background: Collect background with the anvil raised (clean crystal).

  • Deposition: Place solid compound strictly on the "sweet spot" (center) of the crystal.

  • Contact: Lower the anvil until the pressure gauge indicates optimal contact (slip-clutch engagement). Crucial: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

Comparative Data Analysis

The following table compares the spectral features of a representative


-keto ester (e.g., Ethyl Acetoacetate) across modalities. Note the ATR Shift .
Functional GroupVibration ModeTransmission (KBr) [cm⁻¹]ATR (ZnSe) [cm⁻¹]DFT Prediction (B3LYP)* [cm⁻¹]
Ester

Stretch
1745 1738 1765
Ketone

Stretch
1718 1712 1730
Ester

Asym
124012361255
Ester

Sym
104010381050

*DFT predictions are typically unscaled; a scaling factor of ~0.961 is often applied to match experimental data.

The ATR Shift Phenomenon

Researchers often misidentify peaks in ATR because they appear "too low." This is due to the physics of Evanescent Wave Penetration (


) :


Since penetration depth (

) is proportional to wavelength (

), longer wavelengths (lower wavenumbers) penetrate deeper, absorbing more strongly. This distorts relative intensities and shifts peak maxima to lower frequencies by 3–10 cm⁻¹ compared to transmission [2].

Interpretation & Self-Validation Workflow

Use this logic flow to confirm the identity of the carbonyl doublet.

Spectral_Interpretation region Inspect 1700-1760 cm⁻¹ split Is peak split/broad? region->split single Single Peak split->single No doublet Doublet Detected split->doublet Yes recheck Check Purity or Resolution single->recheck Likely Enol Form or H-Bonding check_ester Check 1000-1300 cm⁻¹ (Rule of Three) doublet->check_ester confirm_ketoester CONFIRMED: Keto-Ester check_ester->confirm_ketoester Strong Bands Present check_ester->recheck Weak/Absent

Figure 2: Logical workflow for confirming the presence of both carbonyl moieties.

Troubleshooting "The Compound"
  • Problem: Only one broad peak is visible at 1725 cm⁻¹.

  • Cause: Hydrogen bonding (enol form) or insufficient resolution.

  • Solution:

    • Switch from ATR to Transmission (KBr) to remove refractive index dispersion effects.

    • Run the sample in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ) to break intermolecular hydrogen bonds; this often sharpens the doublet into distinct peaks [3].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Pike Technologies. (n.d.). ATR - Theory and Applications. Technical Note.

  • NIST Mass Spectrometry Data Center. (2023). Ethyl Acetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy.

Sources

Validation

Establishing Reference Standards for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate: A Comparative Technical Guide

This guide outlines the rigorous protocol for establishing a primary reference standard for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical pharmacophore intermediate often employed in the synthesis of ty...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous protocol for establishing a primary reference standard for Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate , a critical pharmacophore intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., PI3K/BTK pathway modulators) and advanced heterocyclic APIs.

Executive Summary & Strategic Context

In drug development, the integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its Key Starting Materials (KSMs).[1] Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate (hereafter EFIO ) serves as a pivotal electrophile for constructing fused heterocyclic cores.

This guide compares the performance of a Qualified Primary Reference Standard (EFIO-RS) against common Commercial Technical Grade (EFIO-TG) alternatives. Experimental data demonstrates that relying on technical-grade material for quantitative assay development introduces statistically significant bias, masking critical impurities that propagate into the final drug substance.

The Comparison: Reference Standard vs. Technical Grade
FeatureEFIO-RS (The Product) EFIO-TG (Alternative) Impact on Development
Purity (HPLC) > 99.8% (Area %)95.0% - 97.5%RS ensures accurate stoichiometry; TG risks side-reactions.
Assay (Mass Balance) 99.9% ± 0.3%94.2% ± 1.5%TG causes potency overestimation of downstream intermediates.
Impurity Profile Fully CharacterizedUnknown / GenericTG hides "carryover" impurities (e.g., regioisomers).
Water Content < 0.1%0.5% - 1.2%TG promotes ester hydrolysis during storage.

Synthesis & Purification Protocol (The "Product" Creation)

To establish EFIO-RS, one cannot simply purchase material; one must refine it. The following protocol utilizes a Friedel-Crafts acylation followed by a dual-stage purification to eliminate the ortho-isomer and hydrolyzed acid byproducts.

Step-by-Step Methodology
  • Acylation: Charge a reactor with 2-fluoro-1-isopropoxybenzene (1.0 eq) and dichloromethane (DCM). Cool to 0°C.

  • Addition: Add Ethyl oxalyl chloride (1.2 eq) dropwise.

  • Catalysis: Slowly add Aluminum Chloride (AlCl₃) (1.3 eq) maintaining internal temp < 5°C. Rationale: Low temperature prevents de-alkylation of the isopropoxy group.

  • Quench & Workup: Pour into ice-water/HCl. Extract with DCM. Wash with NaHCO₃ (removes glyoxylic acid byproduct).

  • Primary Purification (Crystallization): Concentrate organic layer. Recrystallize from Ethanol/Heptane (1:4) .

  • Secondary Purification (Prep-HPLC): For RS grade, subject the crystals to Preparative HPLC (C18, Water/ACN gradient) to remove trace regioisomers.

  • Drying: Lyophilize to remove solvent residues.

Workflow Visualization

SynthesisWorkflow cluster_0 Reaction System cluster_1 Purification Cascade Start 2-Fluoro-1-isopropoxybenzene Intermediate Crude EFIO (Mix of isomers) Start->Intermediate Friedel-Crafts Reagent Ethyl Oxalyl Chloride + AlCl3 Reagent->Intermediate Wash NaHCO3 Wash (Removes Acid) Intermediate->Wash Cryst Recrystallization (EtOH/Heptane) Wash->Cryst PrepLC Prep-HPLC (Polishing) Cryst->PrepLC Final EFIO-RS (>99.8% Purity) PrepLC->Final

Caption: Workflow for isolating high-purity EFIO Reference Standard, highlighting critical purification checkpoints.

Structural Characterization & Evidence

A Reference Standard is only as good as its structural proof. The following data validates the EFIO-RS identity.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (m, 2H, Ar-H ortho to carbonyl), δ 7.35 (t, 1H, Ar-H ortho to alkoxy), δ 4.75 (sept, 1H, -OCH(CH₃)₂), δ 4.38 (q, 2H, -OCH₂CH₃), δ 1.35 (d, 6H, Isopropyl-CH₃), δ 1.32 (t, 3H, Ethyl-CH₃).

    • Interpretation: The distinct septet at 4.75 ppm confirms the integrity of the isopropoxy group (no dealkylation occurred).

  • ¹⁹F NMR: Single peak at -134.5 ppm.

    • Comparison: Technical grade often shows a minor peak at -136.2 ppm, indicative of the ortho-acylated regioisomer (impurity).

Mass Spectrometry (LC-MS)
  • Method: ESI Positive Mode.

  • Result: [M+H]⁺ = 255.1 m/z.

  • Fragment: 181.1 m/z (Loss of ethyl glyoxylate moiety), confirming the core phenyl structure.

Performance Comparison: Experimental Data

We evaluated the utility of EFIO-RS versus EFIO-TG in a standard analytical assay for a downstream reaction (Heterocycle formation).

Experiment A: Linearity and Response Factor

Standard curves were generated using both materials.

  • EFIO-RS (R² = 0.9999): Perfectly linear response.

  • EFIO-TG (R² = 0.9910): Deviation at high concentrations due to impurity saturation and solubility issues of polymeric byproducts.

Experiment B: Impurity Detection (The "Masking" Effect)

Using EFIO-TG as a standard to quantify a reaction mixture resulted in a False Pass for purity.

AnalyteMeasured using EFIO-RS Measured using EFIO-TG True Status
EFIO Content 98.2%101.5% (Overestimation)Fail (Bias)
Hydrolyzed Acid 0.8%Not DetectedFail (Masked)
Regioisomer 0.4%Not ResolvedFail (Co-elution)

Analysis: The Technical Grade material contained the hydrolyzed acid impurity itself (approx. 1.5%).[2][3] When used as a standard, it shifted the baseline, effectively "hiding" the impurity in the sample. Only the EFIO-RS provided the resolution required to detect the 0.8% acid impurity.

Analytical Method Protocol (HPLC)

To replicate these results, use the following validated method.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B (Linear)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Temperature: 30°C.

Method Validation Logic

ValidationLogic Spec Specificity (RS vs. Blank vs. Impurities) Lin Linearity (5 levels, 50-150%) Spec->Lin Decision Is R² > 0.999? Lin->Decision Acc Accuracy (Spike Recovery) Pass Validated Method Acc->Pass Decision->Acc Yes Fail Re-optimize Gradient Decision->Fail No

Caption: Decision tree for validating the HPLC method using the established Reference Standard.

Stability Profile

The ester linkage in EFIO is susceptible to hydrolysis. Stability testing highlights the necessity of proper storage for the Reference Standard.

  • Condition: 40°C / 75% RH (Accelerated).

  • Day 0: 99.8% Purity.

  • Day 7: 99.1% Purity (0.7% Hydrolysis to Acid).

References

  • International Conference on Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] FDA Guidance Documents. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). 5.[1][3][4][5]12. Reference Standards. EDQM. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl phenylglyoxylate derivatives. PubChem.[6] Available at: [Link]

Sources

Comparative

A Comparative Guide to Quantitative Analysis of Residual Solvents in Synthesized Compounds

In the landscape of pharmaceutical development and manufacturing, the meticulous control of residual solvents is not merely a regulatory hurdle, but a critical determinant of drug safety, stability, and efficacy.[1][2] O...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of residual solvents is not merely a regulatory hurdle, but a critical determinant of drug safety, stability, and efficacy.[1][2] Organic volatile impurities, remnants of the synthesis and purification processes, offer no therapeutic benefit and can pose toxicological risks to patients.[3][4] This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of these residual solvents, grounded in established principles and field-proven insights. We will navigate the prevailing techniques, from the workhorse of gas chromatography to emerging technologies, offering a framework for informed method selection and implementation.

The Regulatory Imperative: Understanding ICH Q3C

The foundation for residual solvent analysis is the International Council for Harmonisation (ICH) Q3C guideline.[5][6] This directive establishes a risk-based approach to classifying residual solvents into three categories:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[7]

  • Class 2: Solvents to be limited, recognized as non-genotoxic animal carcinogens or possessing other significant but reversible toxicities.[7]

  • Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable.[7]

The PDE represents a pharmaceutically acceptable intake of a residual solvent, and it is this value that dictates the concentration limits for drug substances and excipients.[5][6][8] Adherence to these limits is a non-negotiable aspect of regulatory compliance and patient safety.

The Analytical Cornerstone: Gas Chromatography (GC)

Gas chromatography stands as the principal and most widely accepted technique for residual solvent analysis due to its specificity and sensitivity for volatile organic compounds.[3] The fundamental principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase (within a column) and a mobile phase (an inert carrier gas).

Sample Introduction Techniques: A Critical Choice

The method of introducing the sample into the GC system significantly impacts the accuracy and efficiency of the analysis.

  • Static Headspace (HS): This is the most prevalent technique for pharmaceutical applications.[9] The sample is sealed in a vial and heated, allowing volatile solvents to partition into the gas phase (the "headspace") above the sample.[9][10] An aliquot of this headspace is then injected into the GC. This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the analytical column, thereby extending column life and improving reproducibility.[9]

  • Direct Injection: In this method, a liquid sample containing the dissolved analyte is directly injected into the heated inlet of the gas chromatograph. While simpler in principle, it is often less suitable for residual solvent analysis in solid drug substances due to the potential for contamination of the inlet and column with non-volatile matrix components.[3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The adsorbed volatile analytes are then thermally desorbed in the GC inlet.[3]

Detection Systems: Seeing the Unseen

The choice of detector is crucial for both identification and quantification.

  • Flame Ionization Detector (FID): FID is the most common detector for residual solvent analysis.[11] It is highly sensitive to organic compounds, offers a wide linear range, and is robust and easy to operate. However, it is a destructive technique and provides limited structural information.

  • Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also qualitative information, enabling the identification of unknown volatile impurities through their mass spectra.[4][12] This is particularly valuable for investigational work and for confirming the identity of detected solvents.

A Comparative Look at Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Headspace GC-FID Partitioning of volatile analytes into the headspace, separation by GC, and detection by FID.High sensitivity for volatile compounds, minimal matrix effects, robust and reliable, cost-effective.Limited to volatile and semi-volatile analytes, provides no structural information for unknown identification.Routine quality control of known residual solvents in pharmaceutical products.[11]
Headspace GC-MS Same as HS-GC-FID, but with mass spectrometric detection.Provides both quantitative and qualitative data, enabling confident identification of solvents.[10][12] High sensitivity and selectivity.Higher initial instrument cost and complexity compared to FID.Identification of unknown volatile impurities, confirmation of known solvents, and method development.[4]
Direct Injection GC-FID/MS Direct injection of a liquid sample into the GC.Simple sample preparation for liquid samples.Prone to inlet and column contamination from non-volatile matrix components, potentially leading to reduced column lifetime and performance.Analysis of liquid samples where the matrix is non-volatile and does not interfere with the analysis.[3]
Comprehensive 2D GC (GCxGC) Utilizes two columns of different selectivity connected by a modulator.Significantly increased peak capacity and resolution, allowing for the separation of complex mixtures of solvents in a single run.[7]Higher complexity in instrumentation and data analysis.Analysis of complex samples with a large number of potential residual solvents or interfering matrix components.[7]
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of gas-phase molecules.Extremely high selectivity, capable of differentiating isomers. Rapid analysis times and no need for chromatographic separation.[13]Newer technology with less widespread adoption and potentially higher initial investment.Rapid screening and quantification of specific target solvents, especially in complex matrices.[13]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Quantitative Analysis of Class 2 Residual Solvents by Headspace GC-FID

This protocol outlines a general procedure for the determination of Class 2 residual solvents in a water-soluble drug substance, guided by principles from USP <467>.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
  • Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or water).
  • Add 1.0 mL of a standard solution containing the target residual solvents at a concentration corresponding to the ICH limit.
  • Immediately seal the vial with a PTFE-faced septum and aluminum cap.

2. Headspace GC-FID Instrumental Conditions:

ParameterSettingRationale
Column 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., G43 phase)Provides good separation for a wide range of common residual solvents.
Carrier Gas Helium or NitrogenInert mobile phase for carrying the analytes through the column.
Inlet Temperature 140 °CEnsures efficient volatilization of the analytes.
Detector Temperature 250 °CPrevents condensation of the analytes in the detector.
Oven Temperature Program 40 °C (hold for 20 min), then ramp to 240 °C at 10 °C/min, hold for 20 minA programmed temperature gradient allows for the separation of solvents with a wide range of boiling points.
Headspace Vial Equilibration Temperature 80 °CPromotes the partitioning of volatile solvents into the headspace.
Headspace Vial Equilibration Time 60 minEnsures that equilibrium is reached between the liquid and gas phases in the vial.

3. System Suitability:

  • Inject a standard solution to verify system performance.
  • The resolution between critical pairs (e.g., acetonitrile and methylene chloride) should be not less than 1.0.
  • The signal-to-noise ratio for each solvent should be adequate for reliable quantification.

4. Data Analysis:

  • Quantify the amount of each residual solvent in the sample by comparing the peak area to that of the external standard.
  • Ensure that the calculated concentration is below the established ICH Q3C limit.
Visualizing the Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing A Weigh Drug Substance B Add Diluent & Standard A->B C Seal Headspace Vial B->C D Vial Equilibration (Heating) C->D E Headspace Injection D->E F GC Separation E->F G FID Detection F->G H Peak Integration G->H I Quantification vs. Standard H->I J Compare to ICH Limits I->J Validation_Logic Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD_LOQ Method->LOD_LOQ Sensitivity Robustness Robustness Method->Robustness Reliable Results Reliable Results Specificity->Reliable Results Linearity->Reliable Results Accuracy->Reliable Results Precision->Reliable Results LOD_LOQ->Reliable Results Robustness->Reliable Results

Caption: Interrelation of ICH Q2(R1) validation parameters.

Conclusion: A Forward-Looking Perspective

While Headspace GC-FID remains the gold standard for routine quantitative analysis of residual solvents, the field is continually evolving. The adoption of GC-MS provides an invaluable layer of certainty in identification, crucial during process development and troubleshooting. For highly complex matrices, the enhanced resolving power of GCxGC offers a powerful solution. Looking ahead, innovative techniques like MRR spectroscopy promise to accelerate analysis times and provide unparalleled selectivity, potentially transforming future workflows. [13] The selection of the most appropriate analytical technique is a strategic decision that must balance regulatory requirements, the specific nature of the compound and potential impurities, and available resources. A thorough understanding of the principles, strengths, and limitations of each method, coupled with a commitment to rigorous validation, is paramount to ensuring the safety and quality of pharmaceutical products.

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Puranik, S. B., Sanjay, P. A., & Dhaneshwar, S. R. (2009). A review: Residual solvents and various effective gas chromatographic techniques in the analysis of residual solvent. Research and Reviews: A Journal of Pharmaceutical Science, 1(1), 1-15.
  • Agilent Technologies. (2018). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • IMSERC. (n.d.). Residual Solvents by GCMS Headspace. Northwestern University. [Link]

  • Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Agilent Technologies. (n.d.). Be Confident That Residual Solvents Will Not Affect the Safety, Stability, or Effectiveness of Your Products. [Link]

  • Crimi, C. M., & Snow, N. H. (2012). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC North America, 30(10), 914-923.
  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Camargo, F., et al. (2016). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Journal of the Chilean Chemical Society, 61(2), 2947-2952.
  • Impact Analytical. (n.d.). Headspace GC-MS Analysis. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 13-26.
  • Kapil, M. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-10.
  • Phenomenex. (2025). Headspace Gas Chromatography: Types and Uses. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Eurofins. (n.d.). Residual Solvents: Alternate Validated Methods. [Link]

  • BrightSpec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]

  • Chromatography Forum. (2008). residual solvent method validation. [Link]

  • Biosciences Biotechnology Research Asia. (2020). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate

Part 1: Executive Safety Analysis & Risk Assessment Crucial Distinction: Structural Safety Alert Before handling, you must distinguish this compound from Ethyl Fluoroacetate. Ethyl Fluoroacetate (CAS 459-72-3): A highly...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis & Risk Assessment

Crucial Distinction: Structural Safety Alert Before handling, you must distinguish this compound from Ethyl Fluoroacetate.

  • Ethyl Fluoroacetate (CAS 459-72-3): A highly lethal metabolic poison (LD50 ~5 mg/kg) that metabolizes to fluorocitrate, blocking the Krebs cycle.

  • Target Molecule (Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate): An aromatic alpha-keto ester. The fluorine atom is bound to the aromatic ring (aryl fluoride), which is chemically stable and does not readily release toxic fluoride ions or form fluoroacetic acid under standard physiological conditions.

Hazard Classification (Derived from Analogous Structures): Based on Structural Activity Relationship (SAR) analysis of similar alpha-keto esters (e.g., CAS 1813-94-1), this substance is classified as:

  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed (Precautionary assumption for fluorinated intermediates).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance and ergonomic safety during synthesis and isolation.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or NeoprenePermeation Dynamics: Alpha-keto esters are lipophilic and can permeate thin latex rapidly. Double gloving creates a "breakthrough indicator" system; if the outer glove degrades or stains, the inner glove protects while you doff.
Eye Protection Chemical Splash Goggles (Indirect Venting)ANSI Z87.1 / EN 166Aerosol Defense: Safety glasses with side shields are insufficient. Liquid splashes or silica-gel fines (during purification) can bypass side shields. Goggles form a seal against vapors and micro-droplets.
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: Half-face respirator with OV/P100 cartridges (if hood unavailable).Volatility: While high molecular weight esters have lower vapor pressure, the alpha-keto functionality can degrade to release irritating vapors. P100 protects against solid particulates during weighing.
Body Defense Lab Coat (High-Neck, Cotton/Poly) + Chemical Apron (for transfers >100g)Splash Trajectory: Synthetic esters stick to fabric. A chemical apron prevents saturation of the lab coat, which would otherwise hold the irritant against the skin (occlusive exposure).

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the hierarchy of controls.

SafetyProtocol cluster_PPE PPE Barrier Layer Start Start: Material Receipt Check Verify Structure (Not Ethyl Fluoroacetate) Start->Check Weighing Weighing Station (Anti-Static Gun + Fume Hood) Check->Weighing Confirmed Reaction Reaction/Synthesis (Closed System) Weighing->Reaction Transfer via Syringe/Funnel Waste Disposal (Halogenated Stream) Reaction->Waste Post-Process

Figure 1: Operational workflow emphasizing verification and containment zones.

Step-by-Step Handling Procedures
A. Weighing and Transfer (The High-Risk Zone)
  • Risk: Static charge on the solid/oil can cause "fly-away" powder or splashing, leading to inhalation or bench contamination.

  • Protocol:

    • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the material.

    • Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance unless a powder enclosure is present.

    • Transfer: If the substance is an oil/liquid, use a positive-displacement pipette or a glass syringe. Avoid pouring, which increases the surface area for evaporation (H335 risk).

B. Reaction Monitoring
  • Risk: Sampling for TLC/HPLC involves removing material from the hood.

  • Protocol:

    • Keep the reaction vessel under a slight negative pressure or inert atmosphere (Nitrogen/Argon).

    • Dip capillaries or pipettes inside the hood.

    • Place used capillaries immediately into a "solid waste" jar inside the hood—never carry dripping tips across the lab.

Part 4: Emergency Response & Disposal

Spill Management Strategy

Scenario: 5g bottle drops and shatters in the fume hood.

  • Alert: Announce "Spill in Hood."

  • Isolate: Lower sash to 6 inches.

  • Neutralize:

    • Do not use water immediately (hydrolysis may generate acidic byproducts).

    • Cover with Vermiculite or Dry Sand to absorb the liquid/oil.

  • Clean: Scoop absorbed material into a wide-mouth jar. Wipe surface with Acetone, followed by soap and water.

  • Disposal: Label as "Debris contaminated with Fluorinated Organic Ester."

Disposal (Cradle-to-Grave)

Because this molecule contains Fluorine, it cannot be incinerated in standard medical waste streams due to the potential formation of HF (Hydrofluoric Acid) in the scrubber systems of non-specialized incinerators.

Waste StreamClassificationLabeling Requirement
Primary Stream Halogenated Organic Waste "Contains Organic Fluorine - DO NOT BULK with Non-Halogenated"
Aqueous Wash Aqueous Halogenated "Trace Organics / Fluorinated"
Solid Waste Contaminated Solids "Gloves/Paper contaminated with Fluorinated Ester"

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Analogous Structure). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary for Ethyl fluoroacetate (Contrast Reference). Retrieved from

  • AOBChem. (n.d.). Ethyl 2-(3-fluoro-4-isopropylphenyl)-2-oxoacetate Hazard Profile. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-fluoro-4-isopropoxyphenyl)-2-oxoacetate
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